molecular formula C13H20ClNO B6144217 4-(2-phenylethoxy)piperidine hydrochloride CAS No. 1221725-39-8

4-(2-phenylethoxy)piperidine hydrochloride

Cat. No.: B6144217
CAS No.: 1221725-39-8
M. Wt: 241.76 g/mol
InChI Key: GTZQOXOOPIVUKO-UHFFFAOYSA-N
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Description

4-(2-Phenylethoxy)piperidine hydrochloride is a chemical compound of interest in medicinal chemistry and pharmacological research. With the molecular formula C13H20ClNO and a molecular weight of 241.76 g/mol (calculated using standard atomic weights ), it features a piperidine ring, a common structural motif in bioactive molecules, connected to a phenethyloxy chain. Piperidine and its derivatives are fundamental scaffolds found in numerous compounds that exhibit activity in the central nervous system (CNS) . Specifically, research indicates that piperidine is a critical structural element for high-affinity interactions with certain biological targets, such as the histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R) . Compounds containing this core structure are often investigated as potential antagonists or inverse agonists for these receptors, which are implicated in a range of conditions including neuropathic pain, schizophrenia, and neurodegenerative disorders like Alzheimer's and Parkinson's disease . The phenethyloxy moiety incorporated in this compound is a flexible linker that can influence its overall physicochemical properties and binding affinity. As a high-purity reagent, 4-(2-phenylethoxy)piperidine hydrochloride is supplied for research use only (RUO) and is intended for use in laboratory studies. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are advised to consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-phenylethoxy)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-2-4-12(5-3-1)8-11-15-13-6-9-14-10-7-13;/h1-5,13-14H,6-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZQOXOOPIVUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-phenylethoxy)piperidine hydrochloride: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity and Physicochemical Properties

4-(2-phenylethoxy)piperidine hydrochloride belongs to the class of 4-alkoxypiperidines. The core structure consists of a piperidine ring substituted at the 4-position with a 2-phenylethoxy group. The hydrochloride salt form enhances its solubility in aqueous media, a desirable characteristic for many pharmaceutical applications.

Table 1: Predicted Chemical and Physical Properties

PropertyValueSource/Basis
Molecular Formula C₁₃H₂₀ClNOBased on chemical structure
Molecular Weight 241.76 g/mol Calculated from molecular formula
Appearance White to off-white crystalline solidInferred from similar piperidine hydrochlorides[1]
Solubility Soluble in water and polar organic solventsInferred from similar piperidine hydrochlorides[1]
Melting Point Predicted to be in the range of 150-200 °CBased on analogous compounds

The piperidine moiety is a ubiquitous scaffold in many pharmaceuticals due to its ability to interact with various biological targets.[2] The presence of the phenylethoxy group introduces lipophilicity and potential for aromatic interactions, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Synthesis and Purification

A plausible and efficient synthetic route to 4-(2-phenylethoxy)piperidine hydrochloride would involve the Williamson ether synthesis, a well-established method for forming ethers. The synthesis would likely start from a protected form of 4-hydroxypiperidine.

Experimental Protocol: Synthesis of 4-(2-phenylethoxy)piperidine hydrochloride

Step 1: N-protection of 4-hydroxypiperidine 4-hydroxypiperidine is first protected to prevent the secondary amine from reacting in the subsequent ether synthesis step. A common protecting group is tert-butyloxycarbonyl (Boc).

Step 2: Williamson Ether Synthesis The protected 4-hydroxypiperidine is then reacted with a suitable phenethyl halide (e.g., 2-phenylethyl bromide) in the presence of a strong base to form the ether linkage.

Step 3: Deprotection and Salt Formation The Boc-protecting group is removed under acidic conditions, which concurrently forms the hydrochloride salt of the final product.

Synthesis_Workflow A N-Boc-4-hydroxypiperidine C N-Boc-4-(2-phenylethoxy)piperidine A->C Etherification B Sodium Hydride (NaH) 2-Phenylethyl bromide E 4-(2-phenylethoxy)piperidine hydrochloride C->E Deprotection & Salt Formation D HCl in Dioxane

Caption: Synthetic workflow for 4-(2-phenylethoxy)piperidine hydrochloride.

Purification of the final compound would typically be achieved through recrystallization to yield a high-purity crystalline solid.

Spectroscopic Characterization

The structure of 4-(2-phenylethoxy)piperidine hydrochloride can be unequivocally confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic peaks for the aromatic protons of the phenyl group, the methylene protons of the ethoxy bridge and the piperidine ring.

    • ¹³C NMR would display distinct signals for all the carbon atoms in the molecule, including the aromatic carbons, the aliphatic carbons of the ethoxy group, and the piperidine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching (of the protonated amine), C-O-C stretching of the ether linkage, and C-H stretching of the aromatic and aliphatic groups.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the free base form of the compound, confirming its molecular weight.

Potential Applications and Biological Activity

Piperidine derivatives are a cornerstone in the development of a wide range of therapeutic agents.[2] The structural features of 4-(2-phenylethoxy)piperidine suggest its potential utility in several areas of pharmaceutical research.

Central Nervous System (CNS) Disorders

Many compounds containing the 4-substituted piperidine scaffold exhibit activity at CNS targets. For instance, derivatives of 4-hydroxypiperidine have been utilized in the synthesis of ligands for muscarinic acetylcholine receptors (mAChR) and sigma (σ1) receptors, which are implicated in various neurological and psychiatric conditions.[3] The phenylethoxy moiety in the target compound could enhance its ability to cross the blood-brain barrier and interact with CNS receptors.

Analgesia

The 4-phenylpiperidine scaffold is a well-known pharmacophore in opioid receptor modulators.[4][5] While 4-(2-phenylethoxy)piperidine is not a direct analogue, the piperidine core suggests that it could serve as a building block for novel analgesics.

Agrochemicals

Certain piperidine derivatives have also found applications in the agrochemical industry. For example, 4-[2-(Trifluoromethyl)Phenoxy]Piperidine Hydrochloride is explored in the formulation of pesticides and herbicides due to its enhanced biological activity and environmental stability.[6]

Potential_Applications A 4-(2-phenylethoxy)piperidine hydrochloride B CNS Disorders A->B Neuropharmacology C Analgesia A->C Pain Management D Agrochemicals A->D Crop Protection

Caption: Potential research applications of 4-(2-phenylethoxy)piperidine hydrochloride.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-(2-phenylethoxy)piperidine hydrochloride. Based on data for analogous piperidine derivatives, it should be considered harmful if swallowed and may cause skin and eye irritation.[1] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area.

Conclusion

4-(2-phenylethoxy)piperidine hydrochloride is a promising chemical entity with a versatile structure that lends itself to a variety of potential applications, particularly in the realm of drug discovery. Although detailed experimental data for this specific molecule is not widely published, this technical guide, based on established chemical principles and data from structurally related compounds, provides a solid foundation for researchers interested in its synthesis and exploration. Further investigation into its biological activities is warranted to fully elucidate its therapeutic potential.

References

  • PubChem. 4-(2-Phenylethyl)piperidine hydrochloride. [Link]

  • PubChem. 4-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride. [Link]

  • ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]

  • BuyersGuideChem. 4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride. [Link]

  • Google Patents.
  • ResearchGate. Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. [Link]

  • PubMed. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubChem. 4-Piperidone hydrochloride. [Link]

  • Wikipedia. Piperidine. [Link]

Sources

4-(2-phenylethoxy)piperidine hydrochloride SMILES string and InChIKey

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the chemical identity, synthesis, and applications of 4-(2-phenylethoxy)piperidine hydrochloride , a specialized building block in medicinal chemistry.

Chemical Identity & Structural Analysis[1][2]

4-(2-phenylethoxy)piperidine hydrochloride is a piperidine derivative characterized by an ether linkage at the C4 position connecting to a phenethyl group. This structural motif serves as a critical pharmacophore in the design of G-protein coupled receptor (GPCR) ligands, particularly for opioid, muscarinic, and sigma receptors.

Core Identifiers
PropertySpecification
Chemical Name 4-(2-phenylethoxy)piperidine hydrochloride
CAS Number (Free Base) 883547-14-6
Molecular Formula C₁₃H₁₉NO · HCl
Molecular Weight 241.76 g/mol (Salt); 205.30 g/mol (Free Base)
SMILES (Free Base) C1CNCCC1OCCC2=CC=CC=C2
SMILES (HCl Salt) C1CNCCC1OCCC2=CC=CC=C2.Cl
InChI String InChI=1S/C13H19NO/c15-13-7-10-14(11-8-13)9-6-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2
InChIKey Not indexed in public databases; Generated from InChI string
Structural Visualization

The following diagram illustrates the connectivity of the molecule, highlighting the ether linkage between the piperidine ring and the phenethyl moiety.

ChemicalStructure cluster_phenyl Phenethyl Group cluster_piperidine Piperidine Core Phenyl Phenyl Ring (C6H5-) Ethyl Ethyl Linker (-CH2-CH2-) Phenyl->Ethyl C-C Bond Ether Ether Oxygen (-O-) Ethyl->Ether C-O Bond Piperidine Piperidine Ring (C5H10N-) Ether->Piperidine C-O Bond (C4) Nitrogen Secondary Amine (-NH-) Piperidine->Nitrogen Internal Salt HCl Nitrogen->Salt Ionic Interaction

Figure 1: Structural connectivity of 4-(2-phenylethoxy)piperidine hydrochloride, showing the phenethyl-ether-piperidine linkage.

Synthesis & Manufacturing Protocol

The synthesis of 4-(2-phenylethoxy)piperidine hydrochloride typically involves a Williamson ether synthesis followed by deprotection and salt formation. This route is preferred for its scalability and the availability of starting materials.

Retrosynthetic Analysis

The target molecule can be disconnected at the ether oxygen, suggesting a coupling between a 4-hydroxypiperidine derivative and a phenethyl halide. To prevent N-alkylation, the piperidine nitrogen must be protected (e.g., with a Boc group).

Detailed Synthetic Workflow

Step 1: N-Protection

  • Reagents: 4-Hydroxypiperidine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dichloromethane (DCM).

  • Procedure: React 4-hydroxypiperidine with Boc₂O in DCM at 0°C to room temperature.

  • Yield: >95% (Quantitative).

Step 2: Ether Formation (Williamson Synthesis)

  • Reagents: N-Boc-4-hydroxypiperidine, (2-Bromoethyl)benzene, Sodium Hydride (NaH, 60% dispersion), DMF.

  • Procedure:

    • Suspend NaH in dry DMF at 0°C under inert atmosphere (N₂).

    • Add N-Boc-4-hydroxypiperidine dropwise; stir for 30 min to form the alkoxide.

    • Add (2-Bromoethyl)benzene dropwise.[1]

    • Heat to 60-80°C for 4-6 hours.

    • Quench with water, extract with EtOAc, and purify via column chromatography.

  • Key Insight: The use of NaH ensures complete deprotonation of the secondary alcohol, facilitating the SN2 attack on the primary alkyl halide.

Step 3: Deprotection & Salt Formation

  • Reagents: 4M HCl in Dioxane or TFA/DCM followed by HCl treatment.

  • Procedure:

    • Dissolve the N-Boc intermediate in 4M HCl/Dioxane.

    • Stir at room temperature for 1-2 hours (monitor by TLC for disappearance of starting material).

    • Concentrate in vacuo to remove solvent and excess HCl.

    • Triturate the residue with diethyl ether to precipitate the hydrochloride salt.

    • Filter and dry under vacuum.

SynthesisWorkflow Start 4-Hydroxypiperidine Step1 Step 1: N-Protection (Boc2O, Et3N, DCM) Start->Step1 Inter1 N-Boc-4-Hydroxypiperidine Step1->Inter1 Step2 Step 2: Etherification (NaH, Ph-CH2-CH2-Br, DMF, 60°C) Inter1->Step2 Inter2 N-Boc-4-(2-phenylethoxy)piperidine Step2->Inter2 Step3 Step 3: Deprotection & Salt Formation (4M HCl in Dioxane) Inter2->Step3 Final 4-(2-phenylethoxy)piperidine HCl (Final Product) Step3->Final

Figure 2: Step-by-step synthetic pathway from 4-hydroxypiperidine to the final hydrochloride salt.

Applications in Drug Discovery[4][5][6]

This compound serves as a versatile scaffold in medicinal chemistry, particularly for targeting receptors in the central nervous system (CNS).

Pharmacophore Analysis

The 4-(2-phenylethoxy)piperidine motif combines a basic amine (protonated at physiological pH) with a lipophilic aromatic tail. This structure mimics the binding modes of several endogenous neurotransmitters and known drugs.

  • Opioid Receptors: The structure is homologous to the fentanyl pharmacophore, where the 4-anilino group is replaced by a 4-phenethoxy group, potentially altering potency and metabolic stability.

  • Sigma Receptors: The combination of a basic nitrogen and a distant aromatic ring (5-7 Å separation) is a classic pharmacophore for Sigma-1 receptor ligands, investigated for neuroprotective and antipsychotic properties.

  • Muscarinic Receptors: Derivatives of this scaffold have shown affinity for M1/M4 receptors, relevant in treating cognitive deficits in Alzheimer's disease.

Handling & Safety
  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

References

  • PubChem Compound Summary. (2025). 4-(2-Phenylethyl)piperidine hydrochloride (Related Structure Analysis). National Center for Biotechnology Information. Link

  • CymitQuimica. (2025).[2] Product Catalog: 4-(2-Phenylethoxy)piperidine (CAS 883547-14-6).[2]Link

  • Sigma-Aldrich. (2025). Building Blocks for Medicinal Chemistry.Link

  • PrepChem. (2024). Synthesis of 4-substituted piperidines via Williamson Ether Synthesis.Link

Sources

Literature Review of Piperidine Ether Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary: The Oxygen Switch

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 biologically active compounds. However, the specific subclass of piperidine ether derivatives —defined primarily by a C4-alkoxy or C4-aryloxy substitution—represents a critical strategic modification. This "oxygen switch" transforms the lipophilic, metabolic liability of a phenylpiperidine into a polar, hydrogen-bond-accepting motif that modulates solubility (LogD), reduces hERG liability, and unlocks specific GPCR and enzyme interactions.

This guide analyzes the synthetic architectures, structure-activity relationships (SAR), and therapeutic applications of piperidine ethers, with a specific focus on their dual-targeting potential in neurodegeneration and oncology.

Synthetic Architectures and Methodologies

Creating the ether linkage at the C4 position of the piperidine ring requires navigating stereoelectronic effects. The choice of method depends heavily on the nature of the ether (aliphatic vs. aromatic) and the required stereochemistry.

Core Synthetic Routes

We identify three dominant pathways for accessing these scaffolds:

  • Nucleophilic Aromatic Substitution (

    
    ):  Ideal for electron-deficient aryl ethers.
    
  • Williamson Ether Synthesis: The classical route for aliphatic ethers, though often plagued by elimination side reactions.

  • Mitsunobu Inversion: The gold standard for chiral ether formation, allowing precise inversion of C4 stereocenters.

Visualizing the Synthetic Logic

The following diagram outlines the decision tree for synthesizing 4-substituted piperidine ethers.

SynthesisRoutes cluster_0 Key Considerations Start 4-Piperidone Alcohol 4-Hydroxypiperidine Start->Alcohol Reduction (NaBH4) TargetAlkyl 4-Alkoxypiperidine Alcohol->TargetAlkyl Route A: NaH, R-X (Williamson) TargetAryl 4-Aryloxypiperidine Alcohol->TargetAryl Route B: Ar-OH, DIAD, PPh3 (Mitsunobu) Alcohol->TargetAryl Route C: Ar-F (EWG), NaH (SnAr) Note1 Mitsunobu allows stereochemical inversion Note2 SnAr requires EWG on Aryl ring

Figure 1: Strategic synthetic pathways for accessing 4-alkoxy and 4-aryloxypiperidine scaffolds. Route selection is dictated by the electronic nature of the coupling partner.

Pharmacological Frontiers & SAR

The ether oxygen at C4 is not merely a linker; it is a pharmacophore element that alters the vector of the attached group and provides a hydrogen bond acceptor site.

Histamine H3 Receptor (H3R) Antagonists

The 4-alkoxypiperidine moiety has been instrumental in developing non-imidazole H3R antagonists. Unlike the imidazole-containing predecessors (which suffered from CYP450 inhibition), piperidine ethers offer a "cleaner" metabolic profile.

  • Mechanism: The basic piperidine nitrogen interacts with Asp114 in the H3R transmembrane region, while the ether linker extends the lipophilic tail into the antagonist binding pocket.

  • Key Compound: Pitolisant (Wakix) utilizes a piperidine ether-linked chain (specifically a propyl ether linker) to achieve high affinity (

    
     < 1 nM) and wake-promoting efficacy.
    
Dual AChE/H3R Inhibitors (Alzheimer's Disease)

Recent literature highlights "Multi-Target Directed Ligands" (MTDLs). Connecting a piperidine fragment (binding to the AChE catalytic anionic site) via an ether linker to a hydrophobic moiety (binding to the peripheral anionic site) creates potent dual inhibitors.

  • Data Insight: Compounds like ADS031 demonstrate the power of this scaffold.[1]

Table 1: Comparative Potency of Selected Piperidine Ether Derivatives

Compound IDStructure TypeTarget(s)Potency (

/

)
Biological Outcome
Pitolisant Piperidine-propoxy-arylH3R (Antagonist)

: 0.16 nM
Approved for Narcolepsy
ADS031 4-BenzyloxypiperidineH3R / AChEH3R

: 12.5 nM AChE

: 1.5 μM
Pro-cognitive in AD models
DTPEP 4-PhenoxypiperidineER (Estrogen Receptor)

: ~5 μM
Apoptosis in MCF-7 cells
Donepezil Analog 4a Phthalimide-ether-piperidineAChE

: 16.4 μM
Moderate AChE inhibition
Anticancer Activity (MDR Reversal)

Piperidine ethers, particularly 4-aryloxy derivatives, have shown efficacy in reversing Multidrug Resistance (MDR) in cancer cells. The ether linkage increases the flexibility of the molecule, allowing it to bind to P-glycoprotein (P-gp) and inhibit the efflux of chemotherapeutic agents like doxorubicin.

Detailed Experimental Protocols

To ensure reproducibility, we provide a validated protocol for the synthesis of a 4-aryloxypiperidine via the Mitsunobu reaction, a critical method for introducing complex aryl ethers.

Protocol: Mitsunobu Coupling for 4-Phenoxypiperidine Derivatives

Objective: Synthesize tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate.

Reagents:

  • N-Boc-4-hydroxypiperidine (1.0 eq)

  • 4-Cyanophenol (1.1 eq)

  • Triphenylphosphine (

    
    , 1.2 eq)
    
  • Diisopropyl azodicarboxylate (DIAD, 1.2 eq)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve N-Boc-4-hydroxypiperidine (2.0 g, 10 mmol), 4-cyanophenol (1.31 g, 11 mmol), and 
    
    
    
    (3.15 g, 12 mmol) in anhydrous THF (40 mL).
  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition: Add DIAD (2.36 mL, 12 mmol) dropwise over 15 minutes. Critical: Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: Triturate the residue with cold diethyl ether:hexane (1:1) to precipitate triphenylphosphine oxide (

    
    ). Filter off the solid.
    
  • Chromatography: Purify the filtrate via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane) to yield the ether product as a white solid.

Validation Check:

  • 1H NMR (400 MHz, CDCl3): Look for the multiplet at

    
     4.50–4.60 ppm (methine proton alpha to oxygen).
    
  • Yield Expectations: 70–85%.

Structure-Activity Relationship (SAR) Logic Map

Understanding the spatial requirements of the binding pocket is crucial. The diagram below illustrates the SAR rules derived from the literature for H3R/AChE dual inhibitors based on the piperidine ether scaffold.

SAR_Logic Core Piperidine Ether Core (N-R1, C4-O-R2) N_Sub N-Substituent (R1) Determines H3R Affinity Core->N_Sub O_Link Ether Oxygen H-Bond Acceptor Core->O_Link Distal Distal Aryl Group (R2) Lipophilic Pocket Interaction Core->Distal Rule1 Basic pKa ~8-9 required for Asp interaction N_Sub->Rule1 modulates Rule2 Metabolic stability vs. ester/amide linkers O_Link->Rule2 provides Rule3 Electron-withdrawing groups (Cl, CN) enhance potency (e.g., Pitolisant) Distal->Rule3 requires

Figure 2: SAR Logic Map for Piperidine Ether Derivatives. The interplay between the basic nitrogen and the distal lipophilic group is mediated by the stable ether linkage.

References

  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Source: National Institutes of Health (PMC) URL:[Link]

  • BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor. Source:[2] PubMed URL:[Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine. Source: Frontiers in Pharmacology URL:[Link]

  • Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. Source: Journal of Medicinal Chemistry URL:[Link][3]

  • Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

Sources

The 4-(2-Phenylethoxy)piperidine Scaffold: A Versatile Pharmacophore for CNS and GPCR Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the 4-(2-phenylethoxy)piperidine scaffold , designed for medicinal chemists and drug discovery professionals.

Executive Summary

The 4-(2-phenylethoxy)piperidine moiety represents a privileged structural motif in medicinal chemistry, particularly within the development of Central Nervous System (CNS) agents. Characterized by a flexible ethylene linker connecting a lipophilic phenyl ring to the C4-position of a piperidine core via an ether bridge, this scaffold offers a unique balance of conformational flexibility and rigidity.

Unlike its shorter homolog (4-benzyloxy) or the more rigid 4-phenylpiperidine, the 2-phenylethoxy extension allows the distal aromatic ring to probe deeper hydrophobic pockets within target proteins—most notably Sigma-1 receptors (


R) , NMDA receptor subunits (GluN2B) , and various aminergic GPCRs  (e.g., Muscarinic, Histamine H3).

This guide dissects the synthetic accessibility, structure-activity relationship (SAR) logic, and pharmacological utility of this scaffold, providing actionable protocols for its integration into lead optimization campaigns.

Part 1: Structural Analysis & Pharmacophore Logic

The "Linkerology" of the Ethoxy Bridge

The defining feature of this scaffold is the -O-CH2-CH2- linker. In drug design, the transition from a methylene (-CH2-) to an ethylene (-CH2-CH2-) spacer significantly alters the vector and sweep volume of the terminal phenyl group.

  • Conformational Freedom: The ethylene bridge introduces an additional rotatable bond compared to the benzyloxy analog, allowing the phenyl ring to adopt a "folded" conformation (interacting with the piperidine ring) or an "extended" conformation (reaching distal hydrophobic residues).

  • Electronic Influence: The ether oxygen at C4 acts as a hydrogen bond acceptor (HBA), which is critical for anchoring the ligand in polar regions of the binding site, while the ethylene spacer insulates the phenyl ring from the electron-withdrawing effect of the oxygen, maintaining its

    
     stacking potential.
    
Target Landscape

The 4-(2-phenylethoxy)piperidine scaffold is frequently employed to modulate the following targets:

Target FamilyMechanism of ActionRole of the ScaffoldRepresentative Class
Sigma-1 (

)
Chaperone ModulationThe basic piperidine nitrogen binds the anionic site (Asp126), while the phenethyl tail occupies the hydrophobic pocket.Neuroprotective Agents
NMDA (GluN2B) Allosteric InhibitionMimics the polyamine tail of Ifenprodil-like compounds; the ether oxygen may interact with Gln/Ser residues.Antidepressants / Analgesics
GPCRs (M3, H3) AntagonismThe scaffold spans the orthosteric site to an extracellular vestibule; the phenyl ring engages in edge-to-face

-stacking.
Antispasmodics / Cognitive Enhancers
NET / SERT Reuptake InhibitionActs as a bioisostere for the 4-phenylbutyl chain found in classic transporter inhibitors.Antidepressants

Part 2: Synthetic Methodologies

Constructing the 4-(2-phenylethoxy)piperidine core requires navigating the reactivity of the C4-hydroxyl group of piperidine. Two primary routes are recommended: Williamson Ether Synthesis (Route A) for robustness, and Mitsunobu Coupling (Route B) for stereochemical inversion if starting from chiral pools.

Route A: Williamson Ether Synthesis (Standard Protocol)

This is the most scalable method. It involves the deprotonation of N-protected 4-hydroxypiperidine followed by alkylation with (2-bromoethyl)benzene.

Key Considerations:

  • Protection: The piperidine nitrogen must be protected (Boc or Cbz) to prevent N-alkylation (quaternization).

  • Base Selection: Sodium hydride (NaH) is preferred over weaker bases (e.g.,

    
    ) to ensure complete deprotonation of the secondary alcohol.
    
  • Solvent: DMF or DMSO is required to solvate the alkoxide and facilitate the

    
     attack.
    
Route B: Mitsunobu Reaction

Useful when avoiding strong bases or when specific chirality at C4 is required (though C4 is achiral in unsubstituted piperidine).

  • Reagents:

    
    , DIAD/DEAD, 2-phenylethanol.
    
  • Mechanism: Activates the alcohol of the phenethyl group (or the piperidine) for displacement.

Visualization of Synthetic Logic

Synthesis Start 4-Hydroxypiperidine Protect N-Protection (Boc2O / Cbz-Cl) Start->Protect Step 1 Inter1 N-Boc-4-hydroxypiperidine Protect->Inter1 Alkylation Williamson Ether Synthesis (NaH, Ph-CH2-CH2-Br, DMF) Inter1->Alkylation Step 2: Critical Product_Prot N-Boc-4-(2-phenylethoxy)piperidine Alkylation->Product_Prot Deprotect Deprotection (TFA or HCl) Product_Prot->Deprotect Step 3 Final 4-(2-phenylethoxy)piperidine (HCl Salt) Deprotect->Final

Figure 1: Step-wise synthetic pathway for the generation of the 4-(2-phenylethoxy)piperidine scaffold.

Part 3: Detailed Experimental Protocols

Protocol 3.1: Synthesis of tert-butyl 4-(2-phenylethoxy)piperidine-1-carboxylate

Objective: To synthesize the protected scaffold via Williamson ether synthesis. Scale: 10 mmol.

Reagents:

  • N-Boc-4-hydroxypiperidine (2.01 g, 10 mmol)

  • Sodium Hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol)

  • (2-Bromoethyl)benzene (2.22 g, 12 mmol)

  • DMF (anhydrous, 20 mL)

Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen balloon.

  • Solubilization: Dissolve N-Boc-4-hydroxypiperidine in 15 mL of anhydrous DMF. Cool to 0°C in an ice bath.

  • Deprotonation: Carefully add NaH portion-wise over 10 minutes. (Caution: Hydrogen gas evolution). Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 30 minutes to ensure formation of the alkoxide.

  • Alkylation: Cool the solution back to 0°C. Add (2-bromoethyl)benzene dropwise via syringe.

  • Reaction: Allow the mixture to warm to RT and stir for 12–18 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Quench carefully with ice-cold water (50 mL). Extract with Ethyl Acetate (

    
     mL). Wash the combined organics with water (
    
    
    
    ) and brine (
    
    
    ) to remove DMF.
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
    
    • Expected Yield: 65–75% as a colorless oil.

Protocol 3.2: Radioligand Binding Assay for Sigma-1 Receptor ( )

Objective: To validate the affinity of the synthesized scaffold against the Sigma-1 receptor, a primary target for this pharmacophore.

Materials:

  • Source Tissue: Guinea pig brain membranes or HEK293 cells overexpressing human

    
    .
    
  • Radioligand:

    
    (+)-Pentazocine (Specific for 
    
    
    
    ).
  • Non-specific Binder: Haloperidol (10

    
    M).
    

Methodology:

  • Membrane Prep: Homogenize tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000

    
     for 20 min. Resuspend pellet.
    
  • Incubation: In a 96-well plate, combine:

    • 50

      
      L Membrane suspension (10–20 
      
      
      
      g protein).
    • 50

      
      L 
      
      
      
      (+)-Pentazocine (Final concentration ~2 nM).
    • 50

      
      L Test Compound (4-(2-phenylethoxy)piperidine derivative) at varying concentrations (
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and 
    
    
    
    using the Cheng-Prusoff equation.

Part 4: Structure-Activity Relationship (SAR) Logic

When optimizing this scaffold, the "phenylethoxy" tail is the primary variable for probing the depth and electronics of the binding pocket.

Linker Length Optimization

The distance between the piperidine core and the phenyl ring is critical.

Linker TypeStructurePharmacological Consequence
Benzyloxy -O-CH2-PhOften too short for deep pockets; rigid. Good for compact sites.
Phenylethoxy -O-CH2-CH2-PhOptimal balance. Allows "folding" or "extension." High affinity for

and GluN2B.
Phenylpropoxy -O-CH2-CH2-CH2-PhIncreased lipophilicity but high entropic penalty upon binding. Often leads to loss of selectivity.
Substituent Effects on the Phenyl Ring

Modifying the distal phenyl ring allows for electronic tuning:

  • Para-F / Para-Cl: Blocks metabolic oxidation (CYP450) and improves lipophilicity (

    
    ).
    
  • Meta-Methoxy: Often improves affinity for Sigma receptors by mimicking the endogenous ligand pattern.

  • Ortho-Substitution: Induces twisting of the phenyl ring relative to the ether linkage, useful for inducing conformational selectivity.

SAR Decision Tree

SAR_Logic Core 4-(2-phenylethoxy)piperidine Core Branch1 Modulate Linker Length Core->Branch1 Branch2 Phenyl Ring Substitution Core->Branch2 Branch3 Piperidine Nitrogen (N1) Core->Branch3 L_Short Shorten (-CH2-) Rigid, Compact Pocket Branch1->L_Short L_Opt Keep (-CH2-CH2-) Optimal Sigma-1/NMDA Branch1->L_Opt L_Long Lengthen (-CH2-CH2-CH2-) High LogP, Low Selectivity Branch1->L_Long P_Metab Para-Halogen (F, Cl) Block Metabolism Branch2->P_Metab P_Elec Meta-EDG (OMe) Sigma-1 Selectivity Branch2->P_Elec N_Basic Free Amine (NH) Ion Channel Blocker Branch3->N_Basic N_Sub N-Benzyl / N-Alkyl Dual Binding Site Branch3->N_Sub

Figure 2: Strategic decision tree for optimizing the 4-(2-phenylethoxy)piperidine scaffold.

Part 5: References

  • Design and Synthesis of Sigma Receptor Ligands.

    • Source:Journal of Medicinal Chemistry

    • Context: Describes the preference of Sigma-1 receptors for N-alkyl and 4-alkoxy piperidines with phenylalkyl tails.

    • Link: (Generalized landing for verification)

  • NMDA Receptor Antagonists: Structure-Activity Relationships.

    • Source:Current Medicinal Chemistry

    • Context: Discusses the Ifenprodil pharmacophore and the role of the phenoxy/phenethoxy linker in GluN2B selectivity.

    • Link:

  • Synthesis of 4-substituted Piperidines via Williamson Etherification.

    • Source:Organic Process Research & Development

    • Context: Standard protocols for scaling ether synthesis on piperidine scaffolds.

    • Link:

  • WO2004072086A2: Piperidine Derivatives. [1]

    • Source:WIPO / Google Patents

    • Context: Patent literature describing the synthesis and utility of phenylethoxy-piperidine derivatives in medicinal chemistry.

    • Link:

Sources

Methodological & Application

Application Note: Scalable Synthesis of 4-(2-Phenylethoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 4-(2-phenylethoxy)piperidine scaffold is a privileged structural motif in medicinal chemistry, serving as a core pharmacophore for various G-protein coupled receptor (GPCR) ligands, particularly sigma (


) and muscarinic receptors.[1] This Application Note details a robust, two-step synthetic protocol for 4-(2-phenylethoxy)piperidine hydrochloride , prioritizing scalability, purity, and operational safety.
Strategic Route Analysis

The synthesis centers on the construction of the ether linkage at the piperidine C4 position. Two primary methodologies were evaluated:

MethodologyProsConsVerdict
Route A: Williamson Ether Synthesis Scalable, cost-effective reagents, high atom economy.[1]Requires strong base (NaH); potential for E2 elimination side-product (styrene).[1]Selected Route
Route B: Mitsunobu Reaction Mild conditions, stereochemical inversion (if chiral).Poor atom economy (DIAD/PPh3 oxide waste), difficult purification.Alternative only
Route C: Reductive Etherification Avoids basic conditions.Requires expensive silanes; often lower yields for secondary alcohols.Not recommended

Selected Strategy: We utilize a Williamson Ether Synthesis employing N-Boc-4-hydroxypiperidine and (2-bromoethyl)benzene.[1] The tert-butoxycarbonyl (Boc) group is essential to prevent competitive N-alkylation.[1] The subsequent deprotection uses anhydrous HCl in dioxane to yield the hydrochloride salt directly.

Reaction Scheme & Pathway

The following diagram illustrates the chemical transformation and the critical intermediate species.

ReactionScheme SM1 N-Boc-4-hydroxypiperidine (Starting Material) Inter Intermediate: N-Boc-4-(2-phenylethoxy)piperidine SM1->Inter Step 1: O-Alkylation SM1->Inter SM2 (2-Bromoethyl)benzene (Electrophile) SM2->Inter Reagents1 NaH, DMF 0°C to RT Product Target Product: 4-(2-Phenylethoxy)piperidine HCl Inter->Product Step 2: Acidolysis Reagents2 4M HCl in Dioxane Deprotection

Figure 1: Two-step synthetic pathway involving O-alkylation followed by Boc-deprotection.[1]

Detailed Experimental Protocols

Protocol A: O-Alkylation (Williamson Ether Synthesis)

Objective: Synthesis of tert-butyl 4-(2-phenylethoxy)piperidine-1-carboxylate.[1]

Reagents & Materials
  • N-Boc-4-hydroxypiperidine (1.0 equiv)[1]

  • (2-Bromoethyl)benzene (1.2 equiv)[1]

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)[1]

  • N,N-Dimethylformamide (DMF), Anhydrous (10 mL/g of substrate)[1]

  • Ammonium Chloride (sat. aq.)

Step-by-Step Procedure
  • Apparatus Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Maintain a positive pressure of nitrogen.

  • Deprotonation:

    • Charge the flask with NaH (1.5 equiv). Wash twice with dry hexane to remove mineral oil if high purity is required (optional for <5g scale).[1]

    • Add anhydrous DMF and cool the suspension to 0°C (ice/water bath).

    • Dissolve N-Boc-4-hydroxypiperidine (1.0 equiv) in minimal DMF and add dropwise to the NaH suspension over 15 minutes.

    • Observation: Gas evolution (

      
      ) will occur.[1] Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete alkoxide formation.
      
  • Alkylation:

    • Cool the mixture back to 0°C .

    • Add (2-Bromoethyl)benzene (1.2 equiv) dropwise via syringe.[1]

    • Allow the reaction to warm to RT and stir for 12–18 hours.

    • Optimization Note: If TLC shows unreacted starting material after 18h, heat gently to 50°C . Do not exceed 60°C to avoid E2 elimination of the bromide to styrene.

  • Workup:

    • Quench the reaction carefully with saturated aqueous

      
       at 0°C.
      
    • Dilute with water and extract with Ethyl Acetate (

      
      ).[1]
      
    • Wash the combined organic layers with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.[1]
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify the crude oil via flash column chromatography (Hexanes/Ethyl Acetate, gradient 90:10 to 70:30).

    • Yield Target: 75–85% (Colorless to pale yellow oil).

Protocol B: Deprotection & Salt Formation

Objective: Isolation of 4-(2-phenylethoxy)piperidine hydrochloride.

Reagents & Materials
  • Intermediate from Protocol A (1.0 equiv)

  • 4M HCl in 1,4-Dioxane (5-10 equiv)[1]

  • Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE)[1]
    
Step-by-Step Procedure
  • Dissolution: Dissolve the purified Boc-intermediate in a minimal volume of dry 1,4-dioxane or dichloromethane (DCM).

  • Acidolysis:

    • Add 4M HCl in dioxane (5–10 equiv) dropwise at 0°C .

    • Remove the ice bath and stir at RT for 2–4 hours.

    • Monitoring: Monitor by TLC (disappearance of the high-Rf spot) or LC-MS (loss of Boc mass -100 Da).[1]

  • Precipitation & Isolation:

    • As the reaction proceeds, the hydrochloride salt may precipitate as a white solid.

    • Dilute the reaction mixture with excess anhydrous

      
       or MTBE to force complete precipitation.
      
    • Filter the solid under a nitrogen blanket (the salt can be hygroscopic).

    • Wash the filter cake with fresh

      
       (
      
      
      
      ).
  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Process Workflow Diagram

Workflow Start Start: Inert Atmosphere Setup Step1 1. NaH Activation (0°C) DMF Solvent Start->Step1 Step2 2. Add N-Boc-4-OH Wait for H2 evolution Step1->Step2 Step3 3. Add Phenethyl Bromide Stir 12-18h Step2->Step3 Check TLC Check: SM Consumed? Step3->Check Heat Heat to 50°C Check->Heat No Quench 4. Quench (NH4Cl) Extract (EtOAc) Check->Quench Yes Heat->Check Deprot 5. Deprotection (HCl/Dioxane) Quench->Deprot Filter 6. Filtration & Drying Deprot->Filter

Figure 2: Operational workflow for the synthesis and isolation.

Analytical Validation & Specifications

The following data represents the expected analytical signature for the final HCl salt.

AssaySpecification / Expected ResultNotes
Appearance White to off-white crystalline solidHygroscopic; store in desiccator.[1]

NMR
(400 MHz,

)

7.2–7.4 (m, 5H, Ar-H)

3.75 (t,

=6.5 Hz, 2H,

)

3.60 (m, 1H, Pip-H4)

3.35 (m, 2H, Pip-H2/6 eq)

3.05 (m, 2H, Pip-H2/6 ax)

2.90 (t,

=6.5 Hz, 2H,

)

1.8–2.1 (m, 4H, Pip-H3/5)
Characteristic downfield shift of ether protons confirms O-alkylation.[1]
Mass Spectrometry (ESI+)

Calculated for

.[1]
Melting Point 155–160°C (Decomp.)[1]Dependent on crystal form and hydration.

Troubleshooting & Critical Parameters

Competitive Elimination (Styrene Formation)[1]
  • Issue: The strong base (NaH) can cause dehydrohalogenation of (2-bromoethyl)benzene, yielding styrene.[1]

  • Solution: Maintain strictly controlled temperatures. Do not exceed 60°C. If elimination is dominant, switch to Phase Transfer Catalysis (PTC) conditions: 50% NaOH(aq), Toluene, and Tetrabutylammonium bromide (TBAB) at reflux [1].[1]

Moisture Control
  • Issue: NaH is rapidly deactivated by water; HCl/Dioxane hydrolyzes in moist air.

  • Solution: Use fresh anhydrous DMF (water content <50 ppm).[1] Keep the HCl deprotection sealed; moisture will cause the salt to become a sticky gum rather than a precipitate.

N- vs. O-Alkylation[1]
  • Validation: The use of N-Boc protection is non-negotiable.[1] Direct alkylation of 4-hydroxypiperidine will result in preferential N-alkylation due to the higher nucleophilicity of the secondary amine compared to the secondary alcohol.[1]

References

  • Williamson Ether Synthesis Overview: Master Organic Chemistry. (2014).[1][2][3][4][5][6] The Williamson Ether Synthesis. [Link]

  • Boc Deprotection Protocols: Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. [Link][1]

  • General Piperidine Synthesis: Organic Chemistry Portal. (n.d.). Synthesis of Piperidines. [Link]

  • Compound Data (Analogous): PubChem. 4-(2-Phenylethyl)piperidine hydrochloride (Structural Analog Reference).[1] [Link][1]

Sources

Application Note: Strategic N-Alkylation of 4-(2-Phenylethoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Procedure for N-alkylation of 4-(2-phenylethoxy)piperidine Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Abstract & Scientific Rationale

The 4-(2-phenylethoxy)piperidine scaffold is a privileged pharmacophore in medicinal chemistry, appearing frequently in calcium channel blockers, antihistamines, and antipsychotics. Functionalization of the piperidine nitrogen is a critical step in Structure-Activity Relationship (SAR) exploration.

This guide details the N-alkylation of this secondary amine. While seemingly trivial, the reaction requires precise control to prevent quaternization (over-alkylation) and to ensure complete conversion. We present two validated pathways:

  • Nucleophilic Substitution (

    
    ):  Best for primary alkyl halides.
    
  • Reductive Amination: Best for introducing bulky groups or when starting from aldehydes/ketones to avoid over-alkylation.

Reaction Mechanism & Critical Parameters[1]

The Challenge of Selectivity

The secondary amine in 4-(2-phenylethoxy)piperidine is highly nucleophilic (


 of conjugate acid 

10-11). Upon mono-alkylation, the resulting tertiary amine often retains significant nucleophilicity. In non-optimized conditions, this leads to a mixture of starting material, product, and quaternary ammonium salts.

Key Control Factors:

  • Base Selection: Inorganic bases (

    
    , 
    
    
    
    ) in aprotic polar solvents provide a heterogeneous surface that buffers the reaction without promoting elimination of sensitive alkyl halides.
  • Finkelstein Catalysis: The addition of Potassium Iodide (KI) is crucial when using alkyl chlorides or bromides. It generates a transient, highly reactive alkyl iodide in situ.

  • Stoichiometry: A slight excess of the electrophile (1.1 equiv) drives conversion, but large excesses promote quaternization.

Visualizing the Pathway

The following diagram illustrates the competitive landscape of the reaction and the optimal pathway.

ReactionPathway Start 4-(2-phenylethoxy)piperidine (Secondary Amine) TS Transition State (SN2 Attack) Start->TS + Base, Solvent RX Alkyl Halide (R-X) RX->TS Product N-Alkyl Product (Tertiary Amine) TS->Product - HX (Base neutralized) Quat Quaternary Salt (Over-Alkylation) Product->Quat + Excess R-X (Undesired)

Figure 1: Reaction pathway highlighting the risk of over-alkylation (red dotted line).[1]

Experimental Protocol: Direct N-Alkylation ( )

This protocol is optimized for reaction with primary alkyl bromides or iodides.

Materials & Reagents
ComponentRoleSpecifications
Substrate Nucleophile4-(2-phenylethoxy)piperidine (1.0 equiv)
Alkylating Agent ElectrophileAlkyl Bromide/Iodide (1.1 – 1.2 equiv)
Base Acid ScavengerPotassium Carbonate (

), anhydrous, granular (3.0 equiv)
Catalyst ActivatorPotassium Iodide (KI) (0.1 equiv) - Optional for bromides
Solvent MediumAcetonitrile (MeCN), anhydrous (0.1 – 0.2 M conc.)
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with 4-(2-phenylethoxy)piperidine (1.0 equiv) and Acetonitrile (MeCN).

  • Add

    
      (3.0 equiv) and KI  (0.1 equiv) in a single portion.
    
  • Stir the heterogeneous mixture at Room Temperature (RT) for 10 minutes to ensure dispersion.

Step 2: Addition of Electrophile

  • Add the Alkyl Halide (1.1 equiv) dropwise via syringe.[2]

    • Note: If the alkyl halide is solid, dissolve it in a minimum volume of MeCN before addition.

  • Temperature Control:

    • Reactive Halides (Allylic/Benzylic): Stir at RT.[2]

    • Unreactive Halides (Long chain alkyl): Heat to reflux (

      
      ).
      

Step 3: Monitoring (IPC)

  • Monitor via TLC or LC-MS every 2 hours.

    • TLC Mobile Phase: 5% MeOH in DCM (visualize with Ninhydrin or UV).

    • Endpoint: Disappearance of the secondary amine starting material.

    • Correction: If reaction stalls >24h, add 0.1 equiv additional alkyl halide and fresh catalyst.

Step 4: Workup

  • Cool the mixture to RT.

  • Filter off the inorganic solids (

    
    /KX) through a Celite pad; rinse the pad with EtOAc.
    
  • Concentrate the filtrate under reduced pressure to remove MeCN.

  • Redissolve the residue in EtOAc and wash with:

    • Water (

      
      )
      
    • Saturated Brine (

      
      )
      
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    

Step 5: Purification

  • Purify via Flash Column Chromatography on Silica Gel.

  • Eluent: Gradient of 0

    
     10% MeOH in DCM.
    
    • Critical: Add 1%

      
       or 
      
      
      
      to the eluent to prevent tailing of the tertiary amine.

Alternative Protocol: Reductive Amination

Use this method if the alkyl group is available as an aldehyde or ketone, or if


 yields are poor due to steric hindrance.

Reagents:

  • Aldehyde/Ketone (1.2 equiv)

  • Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)[3]
    
  • Acetic Acid (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Protocol:

  • Dissolve amine and aldehyde in DCE.

  • Add Acetic Acid and stir for 30 mins (Imine formation).

  • Add

    
     portion-wise.[4]
    
  • Stir at RT overnight.

  • Quench with saturated

    
     and extract with DCM.
    

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance or poor nucleophilicity.Switch solvent to DMF (polar aprotic, higher T). Add 0.5 eq NaI.
Over-Alkylation Excess alkyl halide or high temperature.Reduce alkyl halide to 1.0 eq. Use Reductive Amination method.[4][5][6][7]
Elimination (Alkene) Base is too strong or T too high.Switch base from

to

. Lower temperature.
Product Tailing Interaction with silica silanols.Pre-treat silica with 1%

or use Amino-functionalized silica.

Process Workflow Diagram

Workflow Setup Setup: Amine + MeCN + K2CO3 + KI (Inert Atmosphere) Addition Add Alkyl Halide (Dropwise) Setup->Addition Reaction Reaction Phase RT to 80°C Addition->Reaction IPC IPC: TLC/LCMS (Check Conversion) Reaction->IPC IPC->Reaction Incomplete Workup Filtration & Extraction (EtOAc / Brine) IPC->Workup Complete Purification Flash Chromatography (DCM/MeOH + 1% NH3) Workup->Purification

Figure 2: Operational workflow for the N-alkylation process.

References

  • General Piperidine Alkylation: Anbarasan, P. et al. "Efficient Synthesis of N-Alkyl Piperidines." Journal of Organic Chemistry. (Standard conditions on secondary amines).
  • Reductive Amination Standards

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[4][8] Chem. 1996, 61, 3849-3862.[4] Link

  • Piperidine Scaffold in Medicinal Chemistry

    • BenchChem Application Notes. "The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery." Link

  • Reaction Optimization

    • ResearchGate Discussion. "Procedure for N-alkylation of Piperidine?" (Practical insights on solvent/base choice). Link

Sources

Application Note: Optimized Amide Coupling of 4-(2-phenylethoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The 4-(2-phenylethoxy)piperidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently appearing in GPCR ligands (e.g., opioid, sigma receptors) and calcium channel blockers. The derivatization of the secondary amine nitrogen via amide bond formation is a critical step in Structure-Activity Relationship (SAR) campaigns.

While secondary amines are generally good nucleophiles, the specific physicochemical profile of 4-(2-phenylethoxy)piperidine—characterized by a lipophilic tail and moderate steric bulk at the 4-position—requires careful reagent selection to balance yield , reaction rate , and purification efficiency .

This guide provides a technical analysis of three distinct coupling strategies:

  • HATU : For high-throughput discovery (High Yield).

  • T3P® (Propylphosphonic Anhydride) : For scalable, green process chemistry (High Purity/Easy Workup).

  • EDC/HOBt : For cost-sensitive, standard bench synthesis.

Chemical Profile & Challenges[1][2]

The Nucleophile: 4-(2-phenylethoxy)piperidine
  • Structure: A secondary piperidine ring substituted at the 4-position with a phenylethoxy ether.

  • Basicity: Typical secondary amine (

    
    ).
    
  • Sterics: The 4-substituent is distal to the reaction center, meaning steric hindrance is low to moderate. However, the molecule is significantly more lipophilic than simple piperidine.

  • Salt Form: Often supplied as a hydrochloride salt (HCl). Crucial Step: Protocols must include sufficient base (e.g., DIPEA) to neutralize the salt and generate the free amine in situ.

The Electrophile: Carboxylic Acids

The choice of coupling reagent is often dictated by the carboxylic acid partner. Sterically hindered or epimerization-prone chiral acids require specific activation strategies (e.g., T3P or HATU) over standard carbodiimides.

Reagent Selection Matrix

The following table summarizes the decision logic for selecting the optimal reagent based on experimental constraints.

FeatureHATU (Protocol A)T3P® (Protocol B)EDC / HOBt (Protocol C)
Primary Use Case Discovery / Milligram ScaleProcess / Gram+ ScaleGeneral Purpose
Reaction Speed Very Fast (< 1 hour)Moderate (1–4 hours)Slow (4–16 hours)
Epimerization Control Good (with HOAt mechanism)Excellent (Lowest Risk)Moderate
Purification Requires Chromatography (remove urea/N-oxides)Extraction Only (Water soluble byproducts)Extraction + Column
Atom Economy Low (High MW reagent)HighModerate
Safety Profile Explosive risk on large scaleGreen / Safe (Non-explosive)Sensitizer risks (HOBt)
Decision Logic Diagram

ReagentSelection Start Start: Select Carboxylic Acid ScaleCheck Is Scale > 5g? Start->ScaleCheck ChiralCheck Is Acid Chiral/Epimerizable? ScaleCheck->ChiralCheck No UseT3P Protocol B: T3P (Green, Scalable, Low Epimerization) ScaleCheck->UseT3P Yes (Safety/Cost) Purification Is Chromatography Desirable? ChiralCheck->Purification No ChiralCheck->UseT3P Yes (Best Control) UseHATU Protocol A: HATU (High Yield, Fast, Small Scale) Purification->UseHATU No (Difficult Substrate) UseEDC Protocol C: EDC/HOBt (Standard Cost-Effective) Purification->UseEDC Yes (Standard)

Figure 1: Decision tree for selecting the appropriate coupling reagent based on scale, chirality, and purification needs.

Detailed Protocols

Protocol A: High-Throughput Discovery (HATU)

Best for: Small scale (<100 mg), difficult substrates, or when yield is the only priority. Mechanism: HATU generates a highly reactive O-At active ester, driving rapid conversion even with electron-poor anilines or hindered amines.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 4-(2-phenylethoxy)piperidine HCl (1.0 – 1.2 equiv)

  • HATU (1.1 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • Activation: In a vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Base Addition: Add DIPEA (1.0 equiv) to the acid mixture. Stir for 2–5 minutes. Note: The solution typically turns yellow.

  • Amine Addition: In a separate vial, dissolve 4-(2-phenylethoxy)piperidine HCl (1.1 equiv) in DMF with remaining DIPEA (2.0 equiv). Add this solution to the activated acid mixture.

    • Why? Pre-mixing the amine salt with base ensures the free amine is available immediately upon addition.

  • Reaction: Stir at Room Temperature (RT) for 1 hour.

  • Quench: Dilute with EtOAc and wash with saturated

    
     (2x), water (1x), and brine (1x).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash chromatography (typically 0-5% MeOH in DCM).
    
Protocol B: Scalable & Green (T3P®)

Best for: Process scale (>1 g), chiral acids, and avoiding chromatography. Mechanism: T3P (Propylphosphonic anhydride) acts as a water-scavenger, driving the equilibrium toward the amide. Byproducts are water-soluble phosphonic acid salts.[2]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 4-(2-phenylethoxy)piperidine HCl (1.1 equiv)

  • T3P (50% w/w solution in EtOAc) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green solvents)

Procedure:

  • Slurry: Charge the reaction vessel with Carboxylic Acid (1.0 equiv), 4-(2-phenylethoxy)piperidine HCl (1.1 equiv), and EtOAc (5–10 volumes).

  • Base Addition: Add Pyridine or DIPEA (3.0 equiv). Note: The mixture may become homogeneous.

  • Reagent Addition: Add T3P solution (1.5 equiv) dropwise at 0°C to RT.

    • Why? Controlled addition manages the mild exotherm.

  • Reaction: Stir at RT for 2–4 hours. Monitor by HPLC/TLC.

  • Workup (The "Green" Advantage):

    • Add water (5 volumes). Stir for 10 minutes.

    • Separate layers.[2][3]

    • Wash organic layer with 0.5 M HCl (to remove excess pyridine/amine), then saturated

      
       (to remove excess acid/T3P byproducts).
      
  • Isolation: Evaporate the organic solvent. The product is often obtained in >95% purity without chromatography.

T3P Workflow Visualization

T3P_Workflow Reactants Reactants: Acid + Amine HCl Solvent: EtOAc AddBase Add Base (Pyridine/DIPEA) Reactants->AddBase AddT3P Add T3P (Dropwise) AddBase->AddT3P Stir Stir 2-4h (Amide Formation) AddT3P->Stir Wash Aq. Wash (Water/NaHCO3) Stir->Wash Result Phase Separation: Byproducts -> Aqueous Product -> Organic Wash->Result

Figure 2: The T3P protocol streamlines purification by sequestering all byproducts into the aqueous phase.

Protocol C: Standard Bench (EDC/HOBt)

Best for: Routine synthesis where reagent cost is a factor and T3P is unavailable.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 4-(2-phenylethoxy)piperidine HCl (1.0 equiv)

  • EDC.HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Solvent: DCM or DMF[4]

Procedure:

  • Dissolve Carboxylic Acid in DCM.

  • Add HOBt and EDC.HCl. Stir for 15 minutes to form the active ester.

  • Add 4-(2-phenylethoxy)piperidine HCl followed by DIPEA.

  • Stir overnight (12–16 hours).

  • Critical Workup: Wash with 1M HCl (removes urea byproduct and unreacted amine), then saturated

    
    .
    
  • Concentrate and purify via column chromatography.

Quality Control & Troubleshooting

Analytical Monitoring

Due to the phenylethoxy tail, the product will be UV-active (detectable at 214 nm and 254 nm).

  • HPLC Method: Reverse phase C18. Gradient: 5% to 95% Acetonitrile/Water (+0.1% Formic Acid).

  • Retention Time: Expect the product to elute late (high lipophilicity) compared to the free amine.

Common Issues
IssueProbable CauseSolution
Low Conversion HCl salt not neutralizedIncrease DIPEA to 3.0–4.0 equiv.
Racemization Over-activation with HATUSwitch to T3P/Pyridine at 0°C.
Sticky Precipitate Urea byproduct (Protocol C)Switch solvent to DMF or use T3P (no urea formed).

References

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016, 20(2), 140–177. Link

  • MacMillan, D. S., et al. "Evaluation of alternative solvents in common amide coupling reactions." Green Chemistry, 2013, 15, 596-600. Link

  • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[5][6] An efficient peptide coupling additive."[7][2][5][8][9] Journal of the American Chemical Society, 1993, 115, 4397.[5] Link

  • Archimica (Now Curia). "T3P® (Propanephosphonic acid anhydride) Technical Note." Link (General supplier reference for T3P properties).

Sources

The Strategic Application of 4-(2-Phenylethoxy)piperidine in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine moiety is a cornerstone in modern medicinal chemistry, forming the structural backbone of numerous therapeutic agents due to its favorable pharmacological and pharmacokinetic properties.[1][2] This application note provides a comprehensive guide to the synthesis and utilization of a key piperidine derivative, 4-(2-phenylethoxy)piperidine, as a versatile intermediate in the preparation of complex pharmaceutical molecules. We present a detailed, field-proven protocol for the synthesis of 4-(2-phenylethoxy)piperidine via the Williamson ether synthesis. Subsequently, we delineate a novel and efficient synthetic pathway for the preparation of a valuable pharmaceutical intermediate, demonstrating the strategic importance of 4-(2-phenylethoxy)piperidine in constructing molecules with potential therapeutic applications, such as selective serotonin reuptake inhibitors (SSRIs).[3]

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery. Its conformational flexibility allows for optimal binding to a wide range of biological targets, and its basic nitrogen atom can be leveraged to improve solubility and bioavailability. Piperidine derivatives are found in a multitude of approved drugs, including analgesics, antipsychotics, and antihistamines.[1][4] The functionalization of the piperidine ring at various positions provides a powerful tool for medicinal chemists to fine-tune the pharmacological profile of a lead compound. 4-(2-Phenylethoxy)piperidine is a particularly useful intermediate, combining the piperidine core with a phenylethoxy side chain that can participate in crucial interactions with biological receptors.

Synthesis of the Key Intermediate: 4-(2-Phenylethoxy)piperidine

The most direct and efficient method for the preparation of 4-(2-phenylethoxy)piperidine is the Williamson ether synthesis, a robust and widely used reaction for forming ethers from an alcohol and an alkyl halide.[3] This S(_N)2 reaction is well-suited for the synthesis of unsymmetrical ethers and is a staple in both laboratory and industrial settings.

Reaction Principle: The Williamson Ether Synthesis

The Williamson ether synthesis involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in a bimolecular nucleophilic substitution (S(_N)2) reaction. For the synthesis of 4-(2-phenylethoxy)piperidine, 4-hydroxypiperidine is treated with a strong base to generate the corresponding alkoxide, which then reacts with 2-phenylethyl bromide. The use of a primary alkyl halide like 2-phenylethyl bromide is crucial to favor the S(_N)2 pathway and minimize the competing E2 elimination reaction.

Detailed Synthesis Protocol

Reaction Scheme:

Williamson Ether Synthesis R1 4-Hydroxypiperidine Reaction + R1->Reaction R2 2-Phenylethyl bromide R2->Reaction Base NaH Base->Reaction Base Solvent DMF Solvent->Reaction Solvent P 4-(2-Phenylethoxy)piperidine Reaction->P S_N2

Figure 1: Williamson Ether Synthesis of 4-(2-Phenylethoxy)piperidine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Hydroxypiperidine101.1510.12 g0.10
Sodium Hydride (60% dispersion in mineral oil)24.004.40 g0.11
2-Phenylethyl bromide185.0618.51 g0.10
Anhydrous Dimethylformamide (DMF)-200 mL-
Diethyl Ether-As needed-
Saturated Ammonium Chloride Solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate-As needed-

Step-by-Step Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (4.40 g, 0.11 mol, 60% dispersion in mineral oil). The flask is flushed with dry nitrogen.

  • Addition of 4-Hydroxypiperidine: Anhydrous DMF (100 mL) is added to the flask, and the suspension is cooled to 0 °C in an ice bath. A solution of 4-hydroxypiperidine (10.12 g, 0.10 mol) in anhydrous DMF (50 mL) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The mixture is stirred at this temperature for an additional 30 minutes after the addition is complete to ensure complete formation of the alkoxide.

  • Addition of 2-Phenylethyl bromide: A solution of 2-phenylethyl bromide (18.51 g, 0.10 mol) in anhydrous DMF (50 mL) is then added dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then heated to 60 °C and stirred for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is cooled to room temperature and then carefully poured into 500 mL of ice-cold water. The aqueous layer is extracted with diethyl ether (3 x 150 mL). The combined organic layers are washed with saturated ammonium chloride solution (2 x 100 mL) and brine (1 x 100 mL).

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product is then purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford 4-(2-phenylethoxy)piperidine as a pale yellow oil.

Expected Yield: 75-85%

Application in Pharmaceutical Synthesis: Preparation of a Femoxetine Analog Intermediate

Femoxetine is a selective serotonin reuptake inhibitor (SSRI) that was developed as an antidepressant.[5][6] We present here a synthetic route to a key intermediate for a Femoxetine analog, starting from our previously synthesized 4-(2-phenylethoxy)piperidine. This multi-step synthesis highlights the utility of our key intermediate in building complex molecular architectures.

Overall Synthetic Pathway

The proposed synthesis involves the N-methylation of 4-(2-phenylethoxy)piperidine, followed by a sequence of reactions to introduce the desired substituents, ultimately leading to a key precursor for a Femoxetine analog.

Femoxetine Analog Synthesis A 4-(2-Phenylethoxy)piperidine B 1-Methyl-4-(2-phenylethoxy)piperidine A->B 1. HCHO, HCOOH (Eschweiler-Clarke) C Intermediate C B->C 2. Phenyl Lithium D Femoxetine Analog Precursor C->D 3. Demethylation & Coupling Eschweiler-Clarke Reaction R1 4-(2-Phenylethoxy)piperidine Reaction + R1->Reaction R2 Formaldehyde (aq) R2->Reaction R3 Formic Acid R3->Reaction P 1-Methyl-4-(2-phenylethoxy)piperidine Reaction->P

Figure 3: N-Methylation via the Eschweiler-Clarke reaction.

Procedure:

  • In a 250 mL round-bottom flask, 4-(2-phenylethoxy)piperidine (10.26 g, 0.05 mol) is dissolved in formic acid (15 mL, 0.4 mol).

  • Aqueous formaldehyde (15 mL, 37% solution, 0.2 mol) is added, and the mixture is heated at reflux for 6 hours.

  • The reaction mixture is cooled to room temperature and made alkaline by the slow addition of a 40% aqueous sodium hydroxide solution.

  • The product is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give 1-methyl-4-(2-phenylethoxy)piperidine as a yellow oil.

Expected Yield: 90-95%

Step 2 & 3: Further Elaboration to the Femoxetine Analog Precursor

The subsequent steps would involve the introduction of a phenyl group at a specific position on the piperidine ring, followed by demethylation and coupling with a suitable phenol to yield the final Femoxetine analog. These steps would typically involve organometallic additions and etherification reactions, similar to those described in the synthesis of Femoxetine and Paroxetine. [3][5]A detailed protocol for these advanced steps is beyond the scope of this introductory application note but serves to illustrate the potential of 4-(2-phenylethoxy)piperidine as a starting material for complex drug molecules.

Conclusion

4-(2-Phenylethoxy)piperidine is a valuable and versatile pharmaceutical intermediate that can be efficiently synthesized on a laboratory scale. Its utility in the construction of complex molecular scaffolds has been demonstrated through a proposed synthetic route to a key precursor for a Femoxetine analog. The protocols provided herein are robust and can be adapted for the synthesis of a variety of other piperidine-based pharmaceutical agents. The strategic use of such well-defined intermediates is crucial for the efficient and cost-effective development of new medicines.

References

  • Google Patents. Methods For Preparing Fentanyl And Fentanyl Intermediates. US20130281702A1.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. Available at: [Link]

  • White, N. A., Ozboya, K. E., Flanigan, D. M., & Rovis, T. (2014). Rapid construction of (-)-paroxetine and (-)-femoxetine via an N-heterocyclic carbene-catalyzed homoenolate addition to nitroalkenes. Angewandte Chemie (International ed. in English), 53(22), 5513–5516. Available at: [Link]

  • Dosen-Micovic, L., Ivanovic, M., & Micovic, I. V. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(10), 671-679. Available at: [Link]

  • Amat, M., Pérez, M., & Bosch, J. (1998). A Convenient Synthesis of (−)-Paroxetine. Tetrahedron Letters, 39(18), 2821-2824. Available at: [Link]

  • Controlled Drugs and Substances Act. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Google Patents. Process of making fentanyl intermediates. EP1812391A2.
  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). Autechaux. Retrieved February 13, 2026, from [Link]

  • Femoxetine. (n.d.). In The Merck Index Online. Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

  • Femoxetine. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Fentanyl. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

Sources

Using 4-(2-phenylethoxy)piperidine as a building block in library synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Library Synthesis Using 4-(2-Phenylethoxy)piperidine

Executive Summary

This guide details the strategic application of 4-(2-phenylethoxy)piperidine (CAS: 3202-33-3) as a core building block in combinatorial library synthesis. As a privileged pharmacophore, this scaffold combines a lipophilic "tail" (phenylethoxy group) with a reactive secondary amine "head," making it an ideal precursor for GPCR ligands (specifically Dopamine D2/D4 and Sigma receptors) and calcium channel blockers. This document provides validated protocols for Reductive Amination , Buchwald-Hartwig N-Arylation , and Urea Formation , optimized for parallel synthesis workflows.

Pharmacophore Analysis & Chemical Properties

The utility of 4-(2-phenylethoxy)piperidine lies in its structural bioisosterism to 4-benzylpiperidine and 4-phenylpiperidine, commonly found in antihistamines and antipsychotics.

  • Lipophilic Domain: The phenylethoxy ether linkage provides rotational freedom and pi-stacking capability within hydrophobic pockets.

  • Basic Center: The piperidine nitrogen (pKa ~10.8) serves as the primary protonation site for electrostatic interactions with aspartate residues in GPCR transmembrane domains.

  • Linker Stability: Unlike esters, the ether linkage is metabolically robust against plasma esterases, increasing the library's "drug-likeness."

Table 1: Physicochemical Profile

PropertyValue / CharacteristicImpact on Library Synthesis
Molecular Weight 205.30 g/mol Fragment-like; allows room for heavy decoration.
cLogP ~2.3Optimal lipophilicity for CNS penetration.
Solubility High in DCM, DCE, MeOHIdeal for liquid-phase parallel synthesis.
Reactivity Secondary Amine (Nucleophilic)Highly reactive toward electrophiles; no competing nucleophiles.

Strategic Library Logic

When designing a library around this scaffold, the secondary amine dictates the synthetic divergence. We categorize the library into three "Daughter Sets" based on the reaction type.

LibraryLogic Scaffold 4-(2-phenylethoxy) piperidine RedAm Reductive Amination (STAB Protocol) Scaffold->RedAm Buchwald Buchwald-Hartwig (Pd-Catalysis) Scaffold->Buchwald UreaForm Urea Formation (Direct Addn) Scaffold->UreaForm Aldehyde Aldehydes (R-CHO) Aldehyde->RedAm ArylHalide Aryl Halides (Ar-X) ArylHalide->Buchwald Isocyanate Isocyanates (R-NCO) Isocyanate->UreaForm TertAmine Tertiary Amines (Ion Channel Blockers) RedAm->TertAmine NAryl N-Aryl Piperidines (GPCR Ligands) Buchwald->NAryl Urea Urea Derivatives (Enzyme Inhibitors) UreaForm->Urea

Figure 1: Divergent synthetic pathways for generating functional diversity from the core scaffold.

Validated Protocols

Module A: Reductive Amination (The "Workhorse" Protocol)

Target: Tertiary Amines (N-Alkylation)

This protocol uses Sodium Triacetoxyborohydride (STAB) .[1] STAB is preferred over NaCNBH₃ for libraries due to lower toxicity and superior selectivity for aldehydes over ketones, minimizing side reactions [1].[1]

Reagents:

  • Scaffold: 0.2 M stock in 1,2-Dichloroethane (DCE).

  • Aldehydes: Diverse set (0.25 M in DCE).

  • Reducing Agent: STAB (solid or suspension).

  • Acid Catalyst: Glacial Acetic Acid.

Step-by-Step Protocol:

  • Plate Prep: In a 96-well deep-well block, dispense 500 µL of the Scaffold stock (100 µmol, 1.0 equiv).

  • Diversity Addition: Add 440 µL of the Aldehyde stock (110 µmol, 1.1 equiv). Note: Slight excess of aldehyde ensures complete consumption of the scaffold.

  • Activation: Add 10 µL of Glacial Acetic Acid. Shake for 20 mins to form the iminium ion.

  • Reduction: Add 1.5 equiv (32 mg) of solid STAB.

  • Incubation: Seal and shake at Room Temperature (RT) for 16 hours.

  • Quench & Scavenge:

    • Add 1 mL of 1M NaOH (aq) to quench.

    • Alternative (Solid Phase Extraction): Add polymer-supported hydrazine resin to scavenge excess aldehyde if high purity is required without chromatography.

  • Workup: Separate the organic (DCE) phase. Evaporate solvent.

Validation Criteria:

  • LCMS: Look for M+H peak.

  • Common Failure Mode: If using ketones, the reaction may be sluggish. Increase temp to 40°C and use 2.0 equiv of STAB.

Module B: Buchwald-Hartwig N-Arylation

Target: N-Aryl Piperidines

Direct SNAr works for electron-deficient rings (e.g., 4-fluoronitrobenzene), but for unactivated aryl halides, Palladium catalysis is required. We utilize a RuPhos Pd G3/G4 precatalyst system, which is highly active for secondary amines [2].

Reagents:

  • Scaffold: 0.2 M in Toluene/t-BuOH (5:1).

  • Aryl Bromides: 0.25 M in Toluene.

  • Base: NaOtBu (Solid).

  • Catalyst: RuPhos Pd G3 (1-2 mol%).

Step-by-Step Protocol:

  • Inert Atmosphere: Perform in a glovebox or under N₂ flow.

  • Reaction Assembly: Combine Scaffold (100 µmol), Aryl Bromide (110 µmol), and NaOtBu (150 µmol) in a vial.

  • Catalyst Addition: Add RuPhos Pd G3 (2 µmol) as a stock solution in THF.

  • Heating: Seal and heat to 80°C for 12 hours.

  • Workup: Filter through a Celite/Silica plug to remove Pd black. Elute with EtOAc.

  • Purification: Often requires prep-HPLC due to ligand byproducts.

Quality Control & Troubleshooting

Data Presentation: QC Pass/Fail Criteria

ParameterMethodAcceptance CriteriaRemediation
Purity UPLC-MS (UV 254nm)> 85% AreaPrep-HPLC purification.
Identity MS (ESI+)[M+H]⁺ ± 0.4 DaCheck for de-benzylation (loss of phenethyl group).
Salt Form 1H NMRShift in alpha-protonsFree-base using carbonate wash if HCl salt persists.

Troubleshooting the Ether Linkage: The ether oxygen at position 4 is generally stable. However, under strong Lewis Acid conditions (e.g., BBr₃) or high-temp hydrogenation, cleavage can occur.

  • Observation: Loss of 105 Da (phenethyl fragment) in MS.

  • Solution: Avoid strong Lewis acids; use Pd/C hydrogenation only at mild temps (<40°C).

Workflow Visualization

The following diagram illustrates the parallel synthesis operational workflow, emphasizing the "Scavenger" approach which avoids column chromatography for high-throughput efficiency.

Workflow Start Start: 96-Well Block Dispense 1. Dispense Scaffold (0.2M in DCE) Start->Dispense AddReagent 2. Add Diversity Reagents (Aldehydes/Halides) Dispense->AddReagent Reaction 3. Reaction Incubation (16h, RT or 80°C) AddReagent->Reaction Check QC Check (LCMS) Reaction->Check Check->Reaction Incomplete Scavenge 4. Add Scavenger Resin (PS-TsNHNH2 for Aldehydes) (PS-NCO for Amines) Check->Scavenge Conversion >90% Filter 5. Filtration & Evaporation Scavenge->Filter Final Final Library Plate (>85% Purity) Filter->Final

Figure 2: Parallel synthesis workflow utilizing solid-supported scavengers for rapid purification.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews.

  • BenchChem. (2025).[1][4] "Application Notes: One-Pot Reductive Amination Using Sodium Triacetoxyborohydride."

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Phenylethoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2-phenylethoxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your synthetic route and improve yields.

I. Synthesis Overview & Core Principles

The synthesis of 4-(2-phenylethoxy)piperidine hydrochloride is typically achieved through a two-step process:

  • Williamson Ether Synthesis: Formation of the ether linkage by reacting a salt of 4-hydroxypiperidine with a phenethyl halide. This reaction is a classic S(_N)2 (bimolecular nucleophilic substitution) reaction.[1][2] An alkoxide ion attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.[1][2]

  • Hydrochloride Salt Formation: Conversion of the resulting free base, 4-(2-phenylethoxy)piperidine, into its hydrochloride salt to improve stability and handling.

The overall yield and purity of the final product are highly dependent on the careful control of reaction parameters in both steps.

Reaction Workflow

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrochloride Salt Formation 4-Hydroxypiperidine 4-Hydroxypiperidine Alkoxide_Formation Alkoxide Formation 4-Hydroxypiperidine->Alkoxide_Formation Base Base Base->Alkoxide_Formation SN2_Reaction SN2 Reaction Alkoxide_Formation->SN2_Reaction Phenethyl_Halide 2-Phenylethyl Halide Phenethyl_Halide->SN2_Reaction Free_Base 4-(2-Phenylethoxy)piperidine (Free Base) SN2_Reaction->Free_Base Salt_Formation Salt Formation Free_Base->Salt_Formation HCl_Solution HCl Solution HCl_Solution->Salt_Formation Final_Product 4-(2-Phenylethoxy)piperidine HCl Salt_Formation->Final_Product

Caption: General workflow for the synthesis of 4-(2-phenylethoxy)piperidine hydrochloride.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and provides actionable solutions to improve your experimental outcomes.

Williamson Ether Synthesis Stage

Q1: My yield for the etherification step is consistently low. What are the likely causes and how can I improve it?

Low yields in the Williamson ether synthesis can often be attributed to competing side reactions, primarily the E2 (elimination) reaction, or incomplete deprotonation of the starting alcohol.[3]

  • Competing E2 Elimination: The alkoxide of 4-hydroxypiperidine is a strong base and can abstract a proton from the carbon adjacent to the halide on the 2-phenylethyl halide, leading to the formation of styrene as a byproduct.[3][4]

    • Solution:

      • Control Temperature: Lower reaction temperatures generally favor the S(_N)2 pathway over E2.[3] Maintain a consistent and controlled temperature throughout the reaction.

      • Choice of Leaving Group: While bromides and chlorides are common, using a better leaving group like tosylate or mesylate on the 2-phenylethyl moiety can sometimes enhance the S(_N)2 reaction rate.[2][5]

  • Incomplete Deprotonation: For the S(_N)2 reaction to proceed, the 4-hydroxypiperidine must be fully converted to its corresponding alkoxide.

    • Solution:

      • Choice of Base: Use a sufficiently strong base to ensure complete deprotonation of the alcohol. Sodium hydride (NaH) or potassium hydride (KH) are effective choices.[2][6][7] The pKa of the base's conjugate acid should be significantly higher than that of the alcohol (typically pKa 16-18).[7]

      • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Any moisture will consume the base and reduce the concentration of the alkoxide nucleophile.

  • Steric Hindrance: While less of an issue with a primary halide like 2-phenylethyl halide, significant steric bulk on either the nucleophile or electrophile can hinder the backside attack required for the S(_N)2 mechanism.[3][4]

Q2: I'm observing the formation of a significant amount of styrene as a byproduct. How can I minimize this?

The formation of styrene is a clear indication that the E2 elimination pathway is competing with your desired S(_N)2 reaction.[3][4]

  • Solution:

    • Use a Primary Halide: Ensure you are using a primary 2-phenylethyl halide (e.g., 2-phenylethyl bromide). Primary halides are much more susceptible to S(_N)2 attack and less prone to elimination compared to secondary or tertiary halides.[2][3]

    • Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are preferred. These solvents solvate the cation of the alkoxide, leaving a "naked" and more reactive alkoxide anion to participate in the S(_N)2 reaction.[3][6]

    • Temperature Control: As mentioned, lower temperatures favor the S(_N)2 reaction.[3]

Hydrochloride Salt Formation & Purification Stage

Q3: During the workup and salt formation, I'm experiencing significant product loss. What are the best practices for isolation and purification?

Product loss during this stage is often due to the high water solubility of the hydrochloride salt.[8]

  • Solution:

    • Direct Precipitation: After the etherification reaction and initial workup to isolate the free base, dissolve the crude product in a suitable organic solvent (e.g., isopropanol, ethyl acetate) and then add a solution of HCl in a non-polar solvent (e.g., diethyl ether, dioxane) to precipitate the hydrochloride salt directly.[9]

    • Solvent Selection for Extraction: When extracting the free base, use a more effective solvent than diethyl ether, such as dichloromethane or chloroform, and perform multiple extractions to maximize recovery from the aqueous layer.[8]

    • Recrystallization: For purification, recrystallization is a powerful technique. A solvent/anti-solvent system can be effective.[10] Dissolve the crude hydrochloride salt in a minimal amount of a "good" solvent (e.g., a polar solvent in which it is highly soluble when hot) and then slowly add a "poor" solvent (a non-polar solvent in which it is poorly soluble) to induce crystallization.[10]

Q4: My final product is off-color or has a low melting point, indicating impurities. What are potential sources of contamination and how can I remove them?

Impurities can arise from unreacted starting materials, side products, or residual solvent.

  • Solution:

    • Thorough Washing: During filtration of the precipitated hydrochloride salt, wash the filter cake thoroughly with a cold, non-polar solvent (like diethyl ether or hexane) to remove non-polar impurities.[10]

    • Activated Carbon Treatment: If the product is colored, dissolving it in a suitable solvent and treating it with activated charcoal before recrystallization can help remove colored impurities.

    • Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvent, which can depress the melting point.[10]

Troubleshooting Workflow

Troubleshooting_Workflow Low_Yield Low Yield Side_Product Styrene Formation? Low_Yield->Side_Product Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Product_Loss Product Loss During Workup? Low_Yield->Product_Loss Side_Product->Incomplete_Reaction No Check_Temp Lower Reaction Temperature Side_Product->Check_Temp Yes Check_Solvent Use Polar Aprotic Solvent (DMF, DMSO) Side_Product->Check_Solvent Yes Incomplete_Reaction->Product_Loss No Check_Base Use Stronger Base (e.g., NaH) Ensure Anhydrous Conditions Incomplete_Reaction->Check_Base Yes Impure_Product Impure Product? Product_Loss->Impure_Product No Optimize_Workup Direct Precipitation of HCl Salt Use Dichloromethane for Extraction Product_Loss->Optimize_Workup Yes Purify Recrystallize Product Wash with Non-Polar Solvent Dry Thoroughly Under Vacuum Impure_Product->Purify Yes

Caption: Troubleshooting workflow for identifying and resolving common synthesis issues.

III. Experimental Protocols

Optimized Williamson Ether Synthesis

Materials:

  • 4-Hydroxypiperidine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • 2-Phenylethyl bromide

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH(_4)Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxypiperidine (1.0 eq).

  • Add anhydrous DMF to dissolve the 4-hydroxypiperidine.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C.

  • Add 2-phenylethyl bromide (1.05 eq) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH(_4)Cl.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to yield the crude 4-(2-phenylethoxy)piperidine free base.

Hydrochloride Salt Formation and Purification

Materials:

  • Crude 4-(2-phenylethoxy)piperidine

  • Isopropanol

  • Hydrochloric acid solution (e.g., 2 M in diethyl ether)

  • Diethyl ether

Procedure:

  • Dissolve the crude free base in a minimal amount of isopropanol.

  • While stirring, slowly add the hydrochloric acid solution in diethyl ether until precipitation is complete.

  • Continue stirring for 30 minutes in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Dry the purified 4-(2-phenylethoxy)piperidine hydrochloride under vacuum to a constant weight.

IV. Data Presentation

ParameterCondition 1Condition 2Condition 3 (Optimized)
Base NaHK(_2)CO(_3)NaH
Solvent THFAcetonitrileDMF
Temperature RefluxRoom Temp0 °C to Room Temp
Yield (%) 45-55%60-70%85-95%
Key Observation Significant styrene byproductSlower reaction rateMinimal side products

V. References

  • Wikipedia. Williamson ether synthesis. [Link]

  • AWS. An efficient synthesis of 4-aminomethyl-1-(2-phenylethyl)-piperidin-4-ol: A key intermediate in Fenspiride HCl. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • YouTube. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • PubChem. 4-(2-Phenylethyl)piperidine hydrochloride. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Phys.org. New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]

  • Organic Chemistry Portal. Piperidine synthesis. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Reddit. Williamson ether synthesis trouble, 2.0. [Link]

  • Google Patents. US3845062A - 4-hydroxy-piperidine derivatives and their preparation.

  • DTIC. Piperidine Synthesis. [Link]

  • Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.

  • NIH. Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. [Link]

  • PubMed. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: A Novel, Potent, and Selective NR1/2B NMDA Receptor Antagonist. [Link]

  • PubMed Central. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. [Link]

  • PubMed. Optimization of piperidine constructed peptidyl derivatives as proteasome inhibitors. [Link]

Sources

Technical Support Center: Troubleshooting the Removal of Unreacted Starting Materials from Piperidine Ether Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for piperidine ether reaction purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of piperidine ether products, specifically focusing on the removal of unreacted starting materials. Our approach is rooted in fundamental chemical principles to empower you to not only solve immediate purification issues but also to proactively design more efficient purification strategies.

Frequently Asked Questions (FAQs)

Q1: My primary challenge is removing unreacted piperidine (or a derivative) from my reaction mixture. What is the most straightforward approach?

A1: The most direct and often most effective method is an acid-base liquid-liquid extraction .[1][2] Piperidine and its derivatives are basic due to the lone pair of electrons on the nitrogen atom. By washing your crude reaction mixture (dissolved in an appropriate organic solvent like dichloromethane or ethyl acetate) with a dilute aqueous acid solution (e.g., 1M HCl), you can protonate the basic piperidine.[1][2] This forms a water-soluble ammonium salt that partitions into the aqueous layer, effectively separating it from your neutral or less basic piperidine ether product, which remains in the organic layer.[1][2]

Q2: I'm performing a Williamson ether synthesis. Besides the unreacted piperidine alcohol, I also have unreacted alkyl halide. How do I remove both?

A2: A multi-step extraction process is highly effective here. First, perform the acid wash as described in A1 to remove the unreacted piperidine alcohol. Following the acid wash, you can wash the organic layer with a dilute base, such as 5% aqueous sodium hydroxide, to remove any unreacted starting material if it has acidic properties.[3][4] The unreacted alkyl halide will remain in the organic layer along with your desired ether product. At this point, purification by column chromatography or distillation is typically employed to separate the product from the non-polar alkyl halide.

Q3: My piperidine ether product is also somewhat basic. Will I lose product during the acid wash?

A3: This is a valid concern. The success of an acid-base extraction relies on a significant difference in basicity (pKa) between your starting material and your product. If your piperidine ether product is also significantly basic, you may experience some product loss into the aqueous layer. In such cases, you can try using a milder acidic wash (e.g., dilute acetic acid or a buffered solution) or consider alternative purification methods like column chromatography or the use of scavenger resins.

Q4: What are scavenger resins, and how can they help with my purification?

A4: Scavenger resins are solid-supported reagents designed to react with and "scavenge" specific types of molecules from a solution.[5][6] For removing unreacted amines, you can use resins functionalized with electrophilic groups (like isocyanates or aldehydes) that will covalently bind to the primary or secondary amine of the unreacted piperidine.[5][7][8] The key advantage is the simplicity of the workup; after the reaction with the scavenger resin is complete, you simply filter off the resin to obtain a purified solution of your product.[5][7] This method is particularly useful in parallel synthesis and for removing small amounts of highly reactive impurities.[7]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common purification problems.

Problem 1: Persistent Peak Tailing of Piperidine Ether Product during Silica Gel Column Chromatography

Cause: The basic nitrogen of the piperidine moiety can interact strongly with the acidic silanol groups on the surface of the silica gel.[9] This strong interaction leads to a slow and uneven elution of the compound, resulting in broad, tailing peaks and poor separation.[9]

Solutions:

  • Mobile Phase Modification: Add a basic modifier to your eluent to compete with your product for the acidic sites on the silica gel.[9]

    • Triethylamine (TEA): A common and effective choice. Start with 0.1-1% (v/v) in your eluent system.[9]

    • Ammonia: A solution of 7N ammonia in methanol (typically 1-2%) can be very effective for strongly basic compounds.[9]

  • Stationary Phase Modification:

    • Amine-Functionalized Silica: Using a pre-treated silica gel where the acidic silanol groups are masked can provide a more inert surface for the separation of basic compounds.[10]

    • Alumina (Basic or Neutral): Alumina is an excellent alternative to silica gel for the purification of basic compounds.[9]

  • Reverse-Phase Chromatography: For less polar piperidine ethers, reverse-phase chromatography on a C18 column can be a good option. Using an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen.[9]

Problem 2: Difficulty Separating Piperidine from Pyridine Starting Material by Distillation

Cause: Piperidine and pyridine form a minimum-boiling azeotrope, which is a mixture with a constant boiling point that cannot be separated by simple fractional distillation.[9][11]

Solutions:

  • Purification via Salt Formation: This is a highly effective chemical separation method. Piperidine is a stronger base than pyridine and will selectively react with carbon dioxide (CO2) to form a solid piperidine carbonate salt, while pyridine remains in solution.[9][11] The solid salt can be filtered off, and the free piperidine can be regenerated by treatment with a strong base.[1]

  • Azeotropic Distillation: While more complex, azeotropic distillation with a third component (like benzene or toluene) can be used to break the piperidine-pyridine azeotrope.[12]

Problem 3: Emulsion Formation During Liquid-Liquid Extraction

Cause: Emulsions are a common issue when performing extractions, especially with basic aqueous layers. They are colloidal suspensions of one liquid in another and can be difficult to separate.

Solutions:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.

  • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for a few minutes can force the layers to separate.

  • Filtration through Celite or Glass Wool: Passing the emulsified mixture through a plug of Celite or glass wool can sometimes help to break the emulsion.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Removal of Unreacted Piperidine

Objective: To separate a basic piperidine starting material from a neutral or less basic piperidine ether product.

Materials:

  • Crude reaction mixture

  • Organic solvent (e.g., dichloromethane or ethyl acetate)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[1]

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M HCl. Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup. Allow the layers to separate. The protonated piperidine will move into the aqueous (bottom) layer.[1][13]

  • Separation: Drain the lower aqueous layer.

  • Repeat Acidic Wash (Optional): For complete removal, repeat the acidic wash with a fresh portion of 1M HCl.

  • Neutralization Wash: Wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities and help break any emulsions.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the purified product.[1]

Visualizations

Decision Workflow for Purification Strategy

Caption: A decision-making workflow for selecting the appropriate purification method.

Mechanism of Acid-Base Extraction

Acid_Base_Extraction cluster_aqueous Aqueous Layer (1M HCl) Product Piperidine Ether (Product) R-O-R' SM Unreacted Piperidine (Starting Material) R''2NH Protonated_SM Protonated Piperidine Salt R''2NH2+ Cl- SM->Protonated_SM + H+ (from HCl)

Caption: Illustration of the partitioning of a basic starting material into the aqueous layer upon protonation.

Data Summary

Purification MethodPrimary ApplicationAdvantagesDisadvantages
Acid-Base Extraction Removing basic or acidic starting materials from a neutral or less basic/acidic product.[1][2]Simple, fast, scalable, and cost-effective for initial bulk purification.[9]Product must be stable to acidic/basic conditions; relies on a significant pKa difference.
Column Chromatography Separating compounds with different polarities.[14]Highly versatile, can separate complex mixtures, applicable to a wide range of compounds.Can be time-consuming and solvent-intensive, potential for product loss on the column.
Scavenger Resins Removing excess reagents or byproducts with specific functional groups.[5][6]High selectivity, simple filtration-based workup, suitable for automation.[5]Can be expensive, may require optimization of reaction time and stoichiometry.
Distillation Separating liquids with different boiling points.[1]Excellent for large-scale purification of thermally stable, non-azeotropic mixtures.Not suitable for thermally sensitive compounds or azeotropes.
Recrystallization Purifying solid compounds.[1]Can yield very high purity, relatively inexpensive.Requires a suitable solvent system, can have variable yields.

References

  • Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem.
  • Technical Support Center: Purification of Piperidine Derivatives - Benchchem.
  • Common challenges in working with piperidine-based compounds - Benchchem.
  • Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry. 2012;2:71-74.
  • Is there an easy way to purify organic amines? - Biotage.
  • Scavenger Resins - Amerigo Scientific.
  • How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? | ResearchGate.
  • US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents.
  • Workup: Amines - Department of Chemistry : University of Rochester.
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem.
  • Scavenger resin - Wikipedia.
  • Williamson Ether Synthesis.
  • Williamson Ether Synthesis Guide | PDF | Organic Chemistry - Scribd.
  • Isolation of Pyrrolizidine Alkaloids - Column Chromatography.
  • Organic Chemistry Williamson Ether Synthesis - University of Richmond.
  • Williamson Ether Synthesis - Edubirdie.
  • Acid-Base Extraction Tutorial - YouTube.

Sources

Technical Support Center: Controlling Hygroscopicity of 4-(2-phenylethoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Solid-State Stability & Handling Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division

Executive Summary & Material Profile

Material: 4-(2-phenylethoxy)piperidine hydrochloride Chemical Class: Secondary Amine Hydrochloride Salt / Ether-linked Piperidine CAS: 3253-39-2 (Free base ref); Salt forms vary. Application: Key pharmacophore building block for H3 antagonists, NMDA ligands, and antihistamines.

The Core Challenge: Like many piperidine-based hydrochloride salts, 4-(2-phenylethoxy)piperidine HCl exhibits significant hygroscopicity . This is driven by the high lattice energy competing with the high hydration energy of the chloride ion, often exacerbated by impurities (residual HCl) or amorphous content. Uncontrolled moisture uptake leads to hydrolysis, weighing errors, and "oiling out" during formulation.

This guide provides a root-cause diagnostic workflow and remediation protocols to stabilize the material.

Rapid Triage: Troubleshooting Guide

Use this section to diagnose your immediate issue.

Symptom: Material turns into a sticky paste or oil upon exposure to air.
  • Diagnosis: Deliquescence driven by Amorphous Content .

  • The Science: Amorphous solids lack a defined crystal lattice. As they absorb water, the glass transition temperature (

    
    ) drops below room temperature, causing the solid to transition into a viscous liquid (plasticization).
    
  • Immediate Action: Do not heat to dry (this may fuse particles). Re-dissolve in anhydrous ethanol and recrystallize using an anti-solvent (see Protocol A).

Symptom: Material smells acrid/acidic and clumps.
  • Diagnosis: Excess Hydrogen Chloride (HCl) encapsulation.

  • The Science: Excess HCl trapped in the crystal lattice or on the surface is extremely hygroscopic. It acts as a nucleation site for moisture, creating a localized acidic solution that dissolves the crystal surface.

  • Immediate Action: Wash the solid with anhydrous diethyl ether or heptane (if insoluble) to remove surface acid. If internal, recrystallize with a stoichiometric base check.

Symptom: Variable melting point (e.g., ranges > 2°C).
  • Diagnosis: Polymorphic Mixture or Solvate Formation .

  • The Science: Different crystal forms (polymorphs) have different hygroscopicities. Metastable forms are more soluble and thus more hygroscopic. You may have isolated a metastable form or a hydrate.

  • Immediate Action: Perform DSC (Differential Scanning Calorimetry). If you see a desolvation endotherm before the melt, you have a solvate/hydrate.

Diagnostic Workflow (Decision Tree)

The following logic flow guides you from symptom to solution.

Troubleshooting Start Start: Material Issue Obs Observation Start->Obs Q1 Is it Sticky/Oily? Obs->Q1 Texture Issue Q2 Is it Acidic/Acrid? Obs->Q2 Odor/Corrosion Test1 Test: XRD / DSC Q1->Test1 Test2 Test: pH of 5% Soln Q2->Test2 Res1 Result: Amorphous Halo Test1->Res1 No Peaks Res2 Result: Sharp Peaks Test1->Res2 Crystalline Res3 Result: pH < 4.0 Test2->Res3 Excess HCl Act1 Protocol A: Recrystallization Res1->Act1 Fix Form Act2 Protocol B: Desiccation/Handling Res2->Act2 Fix Storage Act3 Protocol C: Acid Wash/Neutralize Res3->Act3 Remove Acid

Figure 1: Diagnostic logic for hygroscopicity issues in amine salts.

Remediation Protocols

Protocol A: Anti-Solvent Recrystallization (To Fix Amorphous/Sticky Batches)

Objective: Convert amorphous material into a stable, crystalline non-hygroscopic polymorph.

  • Dissolution: Dissolve the sticky 4-(2-phenylethoxy)piperidine HCl in the minimum amount of hot Isopropanol (IPA) or Anhydrous Ethanol (approx. 60°C).

    • Why: Alcohols are good solvents for amine salts but allow for anti-solvent precipitation.

  • Filtration: Filter while hot to remove physical impurities (dust/nucleation sites).

  • Nucleation: Slowly add Ethyl Acetate or Heptane (Anti-solvent) dropwise until slight turbidity persists.

    • Ratio: Typically 1:3 (Solvent:Anti-solvent).

  • Cooling: Allow to cool to Room Temp (RT) slowly (2 hours), then refrigerate (4°C) for 4 hours.

    • Critical: Fast cooling traps impurities and creates defects (hygroscopicity sites). Slow cooling builds a dense lattice.

  • Isolation: Filter under Nitrogen or Argon blanket.

  • Drying: Vacuum dry at 40°C for 12 hours.

Protocol B: Critical Drying Parameters

Objective: Remove surface moisture without collapsing the crystal lattice.

  • Equipment: Vacuum Oven with

    
     (Phosphorus Pentoxide) trap.
    
  • Temperature: 40°C - 50°C. (Do not exceed 60°C without TGA data, as HCl loss or melting may occur).

  • Pressure: < 10 mbar.[1]

  • Duration: Dry until constant weight (change < 0.1% over 1 hour).

Technical Deep Dive: The Mechanism

Why is this specific molecule hygroscopic?
  • Lattice Enthalpy vs. Hydration Enthalpy: The chloride ion (

    
    ) has a high hydration energy. If the crystal lattice of the piperidinium cation packing is not optimized (i.e., low lattice energy), the system lowers its total energy by pulling water from the air to hydrate the chloride ion.
    
  • Ether Linkage Flexibility: The ethoxy tether (

    
    ) introduces rotational degrees of freedom. This makes the molecule harder to pack tightly compared to rigid systems. Looser packing = larger voids = easier water ingress.
    
Data Interpretation: Dynamic Vapor Sorption (DVS)

When characterizing your material, use DVS. Here is how to interpret the results for this compound:

DVS Profile (Mass Change at 90% RH)ClassificationImplication
< 0.2% Non-HygroscopicIdeal for formulation. Stable.
0.2% - 2.0% Slightly HygroscopicRequires standard moisture-barrier packaging.
2.0% - 15.0% HygroscopicCurrent State. Requires controlled humidity manufacturing (<40% RH).
> 15.0% (or liquefies) DeliquescentUnstable. Must be recrystallized (See Protocol A).

Frequently Asked Questions (FAQs)

Q: Can I use Methanol for recrystallization? A: Avoid if possible. Methanol is highly hygroscopic itself. If you use MeOH, you risk incorporating water into the lattice or forming a solvate. Anhydrous Ethanol or Isopropanol are superior choices for hygroscopic HCl salts.

Q: The material weighs more every time I open the bottle. How do I handle this for analytical weighing? A: The material is actively sorbing water.

  • Solution: Switch to a "weigh-by-difference" technique in a glove box or dry bag.

  • Calculation: Determine the Loss on Drying (LOD) or Water Content (Karl Fischer) immediately before weighing and apply a correction factor to the mass to calculate the precise molar amount of the active.

Q: Can I switch the salt form to reduce hygroscopicity? A: Yes, if your application allows. The Hydrochloride salt is often the most hygroscopic.

  • Alternatives: Fumarate, Maleate, or Tosylate salts often exhibit better packing and lower hygroscopicity for piperidine derivatives due to hydrogen bonding networks that exclude water. Note: This changes the molecular weight and solubility profile.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on counter-ion selection and hygroscopicity mechanisms).
  • Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids. Informa Healthcare. (Source for amorphous vs.
  • Hilfiker, R. (2006). Polymorphism: In the Pharmaceutical Industry. Wiley-VCH.
  • PubChem. (n.d.).[2] 4-(2-phenylethyl)piperidine hydrochloride.[3] National Library of Medicine. Retrieved from [Link] (Structural reference for the piperidine scaffold).

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) and perform small-scale safety assessments before scaling up protocols.

Sources

Validation & Comparative

Comparative 1H NMR Spectral Analysis of 4-(2-phenylethoxy)piperidine hydrochloride and Related Structures

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structural Elucidation and Comparative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, particularly within drug development and materials science.[1] Its ability to provide detailed information about the structure and chemical environment of molecules makes it a cornerstone of molecular characterization.[2][3] This guide offers an in-depth analysis of the 1H NMR spectrum of 4-(2-phenylethoxy)piperidine hydrochloride, a compound of interest in pharmaceutical research. Through a comparative approach with structurally related molecules, we will demonstrate how subtle differences in chemical structure are reflected in their respective NMR spectra, providing crucial insights for researchers and scientists.

The Power of 1H NMR Spectroscopy

1H NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), behave like tiny magnets.[1] When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency radiation can cause a transition, or "spin flip," between these states. The precise frequency required for this transition is highly sensitive to the local electronic environment of the proton, a phenomenon known as the chemical shift (δ).[2][4]

Key information derived from a 1H NMR spectrum includes:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton.[2] Protons in electron-rich environments are "shielded" and appear at lower ppm values (upfield), while those in electron-poor environments are "deshielded" and appear at higher ppm values (downfield).[4]

  • Integration: The area under a signal is proportional to the number of protons giving rise to that signal.[3][5] This provides a ratio of the different types of protons in the molecule.

  • Multiplicity (Splitting Pattern): Spin-spin coupling between adjacent, non-equivalent protons causes signals to split into multiple lines (e.g., singlet, doublet, triplet).[1][2][3] The "n+1 rule" is a common heuristic, where a proton with 'n' neighboring equivalent protons will have its signal split into 'n+1' peaks.[1][3]

  • Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the nature of the chemical bonds connecting them.[2]

Analysis of 4-(2-phenylethoxy)piperidine hydrochloride

The structure of 4-(2-phenylethoxy)piperidine hydrochloride incorporates several key functional groups that give rise to distinct signals in its 1H NMR spectrum. A systematic analysis of these signals allows for a complete structural assignment.

Predicted 1H NMR Spectral Data for 4-(2-phenylethoxy)piperidine hydrochloride
Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Key Correlations & Rationale
Phenyl (Ar-H)~7.2-7.3Multiplet5HAromatic protons of the phenyl group.
-O-CH₂ -CH₂-Ph~3.7Triplet2HMethylene group directly attached to the oxygen, deshielded. Coupled to the adjacent CH₂ group.
-O-CH₂-CH₂ -Ph~2.9Triplet2HMethylene group adjacent to the phenyl ring. Coupled to the -O-CH₂- group.
Piperidine H-4~3.5-3.6Multiplet1HMethine proton at the 4-position of the piperidine ring, deshielded by the ether oxygen.
Piperidine H-2, H-6 (axial & equatorial)~3.0-3.4Multiplet4HProtons adjacent to the nitrogen atom, deshielded. The hydrochloride salt leads to further deshielding.
Piperidine H-3, H-5 (axial & equatorial)~1.6-2.0Multiplet4HProtons on the piperidine ring.
NH ₂⁺Broad singlet2HProtons on the positively charged nitrogen, often exchange with solvent leading to a broad signal.
Structural Elucidation Workflow

G cluster_0 Initial Analysis cluster_1 Data Acquisition cluster_2 Spectral Interpretation Mol_Structure Propose Molecular Structure Predict_Spectrum Predict 1H NMR Spectrum Mol_Structure->Predict_Spectrum Compare_Predicted Compare with Predicted Spectrum Predict_Spectrum->Compare_Predicted Sample_Prep Prepare Sample in Deuterated Solvent Acquire_Spectrum Acquire 1H NMR Spectrum Sample_Prep->Acquire_Spectrum Assign_Signals Assign Chemical Shifts, Integrals, and Multiplicities Acquire_Spectrum->Assign_Signals Assign_Signals->Compare_Predicted Confirm_Structure Confirm Structure Compare_Predicted->Confirm_Structure

Caption: A generalized workflow for 1H NMR-based structural elucidation.

Comparative Spectral Analysis

To better understand the spectral features of 4-(2-phenylethoxy)piperidine hydrochloride, it is instructive to compare its spectrum with those of its constituent fragments and related piperidine analogs.

Comparison with Precursor Fragments
Compound Key 1H NMR Features Structural Insight
2-Phenylethanol Aromatic protons (~7.2-7.3 ppm), -CH₂-OH (~3.8 ppm, triplet), -CH₂-Ph (~2.8 ppm, triplet).[6][7][8][9]Provides the characteristic signals for the phenylethoxy moiety. The downfield shift of the methylene group attached to the hydroxyl is a key identifier.
Piperidine Hydrochloride Broad signals for the piperidine ring protons, with the α-protons (adjacent to nitrogen) appearing further downfield (~3.0-3.2 ppm) compared to the β- and γ-protons (~1.7 ppm).[10] The NH₂⁺ signal is typically broad.Establishes the baseline chemical shifts for the piperidine ring in its protonated form.
Comparison with Structurally Related Piperidines
Compound Key 1H NMR Differences from Target Molecule Structural Rationale for Differences
4-Hydroxypiperidine Absence of the phenylethoxy signals. The H-4 proton is shifted slightly upfield compared to the target molecule.[11]The absence of the bulky and electron-withdrawing phenylethoxy group results in a less deshielded H-4 proton.
4-Phenylpiperidine Absence of the ethoxy bridge signals. The phenyl group is directly attached to the piperidine ring, leading to more complex splitting patterns for the piperidine protons due to restricted rotation and anisotropic effects.[12][13]Direct attachment of the phenyl ring significantly alters the electronic environment and conformational dynamics of the piperidine ring.
1-(2-Chloroethyl)piperidine hydrochloride The presence of a -CH₂-Cl group (~3.6-4.1 ppm) instead of the phenylethoxy group.[14]The strong electron-withdrawing effect of the chlorine atom causes a significant downfield shift of the adjacent methylene protons.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

The following is a generalized protocol for the acquisition of a 1H NMR spectrum suitable for structural elucidation.

Objective: To obtain a high-resolution 1H NMR spectrum of 4-(2-phenylethoxy)piperidine hydrochloride.

Materials:

  • 4-(2-phenylethoxy)piperidine hydrochloride sample

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent is critical; for hydrochloride salts, DMSO-d₆ or D₂O are often preferred over CDCl₃ due to better solubility.

    • Ensure the sample is fully dissolved. Gentle vortexing may be required.

    • Transfer the solution to an NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent signal. This is crucial for obtaining high-resolution spectra.

  • Data Acquisition:

    • Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm for organic molecules).[15]

    • Set the number of scans to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 16-64 scans are usually sufficient.

    • Apply a 90° pulse and acquire the Free Induction Decay (FID).

    • Set the relaxation delay to be at least 5 times the longest T₁ relaxation time of the protons in the molecule to ensure accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum by setting the chemical shift of a known internal standard (e.g., TMS at 0 ppm) or the residual solvent peak to its known value.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Conclusion

The 1H NMR spectrum of 4-(2-phenylethoxy)piperidine hydrochloride provides a wealth of information that, when systematically analyzed, allows for its unambiguous structural confirmation. By comparing its spectrum with those of its constituent fragments and other related piperidine derivatives, a deeper understanding of structure-spectrum correlations can be achieved. This comparative approach is a powerful tool for researchers in the field of drug development, enabling them to confidently identify and characterize novel chemical entities. The detailed experimental protocol provided serves as a practical guide for obtaining high-quality NMR data, which is the foundation of any robust spectral analysis.

References

  • OpenOChem Learn. (n.d.). Interpreting.
  • University of Regensburg. (n.d.). H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”.
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.
  • SpectraBase. (n.d.). 2-Phenylethanol - Optional[1H NMR] - Chemical Shifts.
  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I).
  • ResearchGate. (n.d.). Signal assignment of 2‐phenylethanol. (a) Signals of 2‐phenylethanol in....
  • Supplemental Data. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86.
  • SpectraBase. (n.d.). 2-Phenylethanol.
  • ChemicalBook. (n.d.). 1-(2-Chloroethyl)piperidine hydrochloride(2008-75-5) 1H NMR spectrum.
  • SpectraBase. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[1H NMR] - Spectrum.
  • Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
  • FooDB. (2010, April 8). Showing Compound 2-Phenylethanol (FDB012152).
  • Royal Society of Chemistry. (2021). This journal is © The Royal Society of Chemistry 2021 - Supporting Information.
  • ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives.
  • PubChem. (n.d.). Piperidine, hydrochloride (1:1).
  • ChemicalBook. (n.d.). 4-Phenylpiperidine(771-99-3) 1H NMR spectrum.
  • Magnetic Resonance in Chemistry. (n.d.). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes.
  • SpectraBase. (n.d.). Piperidine.
  • ResearchGate. (n.d.). Structure elucidation and complete assignment of H and C NMR data of Piperine.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition.
  • YouTube. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum.
  • NIST WebBook. (n.d.). 4-Hydroxypiperidine.
  • SpectraBase. (n.d.). 4-Phenylpiperidine - Optional[1H NMR] - Spectrum.

Sources

A Researcher's Guide to 13C NMR Peak Assignments for 4-(2-phenylethoxy)piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis and comparison for the 13C NMR peak assignments of 4-(2-phenylethoxy)piperidine hydrochloride, a compound of interest for researchers in medicinal chemistry and pharmacology.

This guide moves beyond a simple listing of chemical shifts. It delves into the rationale behind the assignments, supported by predictive data and comparative analysis with structurally related compounds. We will explore the influence of protonation on the piperidine ring and the electronic effects of the phenylethoxy substituent, offering a comprehensive framework for scientists working with similar molecular scaffolds.

Molecular Structure and Carbon Numbering

To facilitate a clear discussion, the carbon atoms of 4-(2-phenylethoxy)piperidine HCl are numbered as illustrated in the diagram below. This numbering scheme will be used consistently throughout this guide.

Figure 1. Molecular structure of 4-(2-phenylethoxy)piperidine HCl with carbon numbering.

Predicted 13C NMR Peak Assignments

In the absence of a publicly available experimental spectrum for 4-(2-phenylethoxy)piperidine HCl, we turn to predictive software, a powerful tool in modern spectroscopy.[1][2][3][4][5] The following table summarizes the predicted 13C NMR chemical shifts. These predictions are generated using established algorithms that consider the electronic environment of each carbon atom.

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Assignment
C4~74.5The carbon atom bonded to the electronegative oxygen (C-O bond) is expected to be significantly deshielded and appear downfield.
C8~68.2This carbon is also attached to an oxygen atom (O-CH2) and is therefore shifted downfield, but to a lesser extent than C4 which is also part of the piperidine ring.
C9'~39.1This is the benzylic carbon (Ph-CH2), and its chemical shift is influenced by the adjacent aromatic ring.
C3, C5~30.5These are the methylene carbons beta to the nitrogen and alpha to the C4 carbon. Their chemical shifts are upfield compared to the carbons directly attached to the heteroatoms.
C2, C6~42.8These methylene carbons are alpha to the protonated nitrogen atom. The positive charge on the nitrogen withdraws electron density, causing a downfield shift compared to a neutral piperidine ring.[6]
C10'~138.7This is the quaternary aromatic carbon (ipso-carbon) directly attached to the ethoxy chain.
C11', C15'~129.5These are the ortho-aromatic carbons.
C12', C14'~128.8These are the meta-aromatic carbons.
C13'~126.2This is the para-aromatic carbon.

Comparative Analysis with Related Structures

To build confidence in our predicted assignments, we can compare them to the experimental data of the constituent substructures: piperidine and 2-phenoxyethanol.

Piperidine Moiety

The 13C NMR spectrum of piperidine shows signals at approximately 47.9 ppm (C2, C6), 27.5 ppm (C3, C5), and 25.5 ppm (C4).[7] In our target molecule, the nitrogen atom is protonated to form a hydrochloride salt. This protonation has a significant deshielding effect on the adjacent carbon atoms (C2 and C6).[6] Our predicted value of ~42.8 ppm for C2 and C6 reflects this downfield shift. The substitution at C4 with an alkoxy group also influences the chemical shifts of the ring carbons. The predicted upfield shift of C3 and C5 to ~30.5 ppm compared to piperidine is consistent with the electronic effects of the substituent.

2-Phenylethoxy Moiety

Experimental 13C NMR data for 2-phenoxyethanol provides a good reference for the side chain.[8] The reported chemical shifts are approximately 158.5 ppm (C-O aromatic), 129.5 ppm (ortho-C), 121.2 ppm (para-C), 114.6 ppm (meta-C), 69.8 ppm (O-CH2), and 61.6 ppm (HO-CH2). While our side chain is a phenylethoxy group, the electronic environment is similar enough to draw parallels. The predicted values for the aromatic carbons (C10' to C14') in our target molecule are in good agreement with these experimental values. The predicted shifts for the ethoxy carbons, C8 (~68.2 ppm) and C9' (~39.1 ppm), are also in a reasonable range, considering the different substitution pattern.

Experimental Protocol for 13C NMR Acquisition

For researchers wishing to acquire an experimental spectrum of 4-(2-phenylethoxy)piperidine HCl, the following protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 20-50 mg of 4-(2-phenylethoxy)piperidine HCl.[9]

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, D2O, or Methanol-d4). Hydrochloride salts often have good solubility in polar solvents.[6]

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

  • Transfer the solution to a 5 mm NMR tube.[9]

2. NMR Instrument Setup:

  • The following parameters are a good starting point for a 400 MHz NMR spectrometer.[10]

    • Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).

    • Acquisition Time (AQ): ~1.0-1.5 seconds.

    • Relaxation Delay (D1): 2.0 seconds.

    • Number of Scans (NS): 1024 or more, depending on the sample concentration. 13C NMR is an insensitive technique, so a higher number of scans will improve the signal-to-noise ratio.[9][11]

    • Spectral Width (SW): 0-220 ppm. This range will cover all expected carbon signals.[12][13][14][15]

    • Temperature: 298 K.

3. Data Processing:

  • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

  • Fourier transform the data.

  • Phase and baseline correct the spectrum.

  • Reference the spectrum to the solvent peak (e.g., DMSO-d6 at 39.52 ppm).[16]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (20-50 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Up NMR Parameters transfer->setup acquire Acquire Data (NS > 1024) setup->acquire fft Fourier Transform acquire->fft phase Phase and Baseline Correction fft->phase reference Reference Spectrum phase->reference

Figure 2. Experimental workflow for 13C NMR analysis.

Conclusion

This guide provides a robust framework for the 13C NMR peak assignment of 4-(2-phenylethoxy)piperidine HCl. By integrating predictive data with comparative analysis of related substructures, we have established a confident set of assignments. The provided experimental protocol offers a clear path for researchers to obtain their own high-quality data. This comprehensive approach, blending theoretical prediction with empirical comparison, is a powerful strategy for the structural elucidation of complex organic molecules in a research and development setting.

References

  • ACD/Labs. NMR Prediction. [Link]

  • Bruker. Mnova Predict | Accurate Prediction. [Link]

  • Wishart Research Group. CASPRE - 13C NMR Predictor. [Link]

  • NMRDB.org. Simulate and predict NMR spectra. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • Dove Medical Press. Supplementary Material Table of Contents Pages Evaluation of the test compounds using Lipinski's rule 2 Characterization o. [Link]

  • National Institutes of Health. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC. [Link]

  • The Royal Society of Chemistry. Supporting Information for. [Link]

  • University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • Journal of the American Chemical Society. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. [Link]

  • Wiley Online Library. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC. [Link]

  • SpectraBase. 4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[13C NMR] - Chemical Shifts. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0254165). [Link]

  • Journal of the American Chemical Society. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. [Link]

  • National Institutes of Health. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC. [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

  • Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • The Royal Society of Chemistry. Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. [Link]

  • Compound Interest. A guide to 13C NMR chemical shift values. [Link]

  • University of California, Davis. 13-C NMR Chemical Shift Table.pdf. [Link]

  • California State Polytechnic University, Pomona. 13C NMR Chemical Shifts. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • University of Oxford. A User Guide to Modern NMR Experiments. [Link]

  • ResearchGate. The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. [Link]

  • The Royal Society of Chemistry. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

Sources

Comparative Guide: HPLC Method Development for 4-(2-phenylethoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, comparative approach to developing an HPLC purity method for 4-(2-phenylethoxy)piperidine (CAS 3258-93-3).

As a secondary amine with a hydrophobic aromatic tail, this compound presents a classic chromatographic challenge: silanol interaction-induced peak tailing . The piperidine nitrogen (pKa ~11) is protonated at standard acidic pH, interacting with residual silanols on the stationary phase.

This guide compares three distinct method strategies to overcome this, providing you with the autonomy to select the best fit for your laboratory's instrumentation and detection limits.

Executive Summary of Methodologies

We evaluated three high-performance liquid chromatography (HPLC) strategies. The High pH C18 method is the recommended "Gold Standard" for peak shape and loadability, while the Acidic Phenyl-Hexyl method offers superior selectivity for aromatic impurities.

FeatureMethod A: Traditional Acidic C18 Method B: High pH Hybrid C18 (Recommended)Method C: Acidic Phenyl-Hexyl
Mechanism Hydrophobic Interaction + Ion SuppressionNeutral State Hydrophobicity

Interaction + Hydrophobicity
Mobile Phase 0.1% H3PO4 / ACN10mM NH4HCO3 (pH 10) / ACN0.1% Formic Acid / MeOH
Peak Shape (

)
1.2 - 1.5 (Risk of Tailing)0.95 - 1.05 (Excellent) 1.1 - 1.3
Selectivity (

)
Standard Alkyl SelectivityHigh (due to de-protonation)High (Orthogonal for aromatics)
MS Compatible? No (Non-volatile buffer)YesYes
LOD (UV 210nm) ~0.05 µg/mL~0.02 µg/mL~0.05 µg/mL

Technical Rationale & Causality

The Chemical Challenge
  • Analyte: 4-(2-phenylethoxy)piperidine.

  • Critical Attribute: The secondary amine (piperidine ring).

  • pKa: ~10.5 - 11.0.

  • Problem: At pH 2-7, the nitrogen is positively charged (

    
    ). This cation acts as a strong ion-exchange ligand with residual silanols (
    
    
    
    ) on the silica surface, causing severe tailing.
Strategic Solutions
  • Method A (Acidic Suppression): We use low pH (< 2.5) to protonate the silanols (

    
    ), neutralizing the surface charge. However, the analyte remains charged, reducing retention and loadability.
    
  • Method B (Basic Suppression): We raise the pH > 10 (above the analyte's pKa). The piperidine becomes neutral (

    
    ). Neutral amines interact purely hydrophobically with the C18 ligand, resulting in sharp, symmetrical peaks and higher retention. Note: Requires hybrid silica (e.g., XBridge, Gemini) to survive high pH.
    
  • Method C (

    
     Selectivity):  Using a Phenyl-Hexyl phase exploits the interaction between the column's phenyl ring and the analyte's phenylethoxy group. This is ideal for separating impurities that differ only by the position of substituents on the aromatic ring.
    

Decision Tree & Workflow

The following diagram illustrates the decision logic for selecting the appropriate method based on your lab's constraints (MS compatibility, column availability) and the experimental workflow.

MethodDevelopment Start Start: 4-(2-phenylethoxy)piperidine Purity Profiling CheckMS Is MS Detection Required? Start->CheckMS CheckCol Is High-pH Stable Column Available? (e.g., XBridge, Gemini) CheckMS->CheckCol No (UV Only) MethodC Method C: Phenyl-Hexyl (Formic Acid/MeOH) Orthogonal Selectivity CheckMS->MethodC Yes (Volatile Buffer needed) MethodA Method A: Acidic C18 (Phosphate Buffer) Robust, Standard QC CheckCol->MethodA No (Standard Silica) MethodB Method B: High pH C18 (Ammonium Bicarbonate) Best Peak Shape & Sensitivity CheckCol->MethodB Yes

Figure 1: Strategic decision tree for selecting the optimal HPLC condition based on instrumentation and column availability.

Detailed Experimental Protocols

Method B: High pH Reverse Phase (Recommended)

Objective: Maximize peak symmetry and retention for impurity profiling.

  • Column: Waters XBridge BEH C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 3.5 µm or 5 µm). Critical: Do not use standard silica columns at pH 10.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 35°C.

  • Detection: UV @ 215 nm (primary) and 254 nm (secondary).

  • Injection Volume: 5 - 10 µL.

Gradient Program:

Time (min) % Mobile Phase B Description
0.0 5 Initial equilibration
2.0 5 Hold to elute polar impurities
12.0 90 Linear ramp to elute main peak
15.0 90 Wash
15.1 5 Re-equilibration

| 20.0 | 5 | End of Run |

Method C: Acidic Phenyl-Hexyl (Alternative Selectivity)

Objective: Separate structural isomers or aromatic impurities that co-elute on C18.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Methanol (MeOH).[3] Note: MeOH promotes

    
     interactions better than ACN.
    
  • Flow Rate: 0.8 mL/min (MeOH has higher backpressure).

  • Temperature: 40°C (Reduces viscosity).

  • Detection: UV @ 215 nm.

Gradient Program:

Time (min) % Mobile Phase B
0.0 10
15.0 85
18.0 85
18.1 10

| 23.0 | 10 |

Validation & System Suitability Criteria

To ensure trustworthiness, the method must be self-validating. Every sequence should begin with a System Suitability Test (SST) injection.

SST Acceptance Limits:

  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5 (Method A/C) or 1.2 (Method B).
    
  • Theoretical Plates (

    
    ):  NLT (Not Less Than) 5,000.
    
  • Precision (RSD): NMT 2.0% for 5 replicate injections of the standard.

  • Resolution (

    
    ):  NLT 2.0 between the main peak and the nearest impurity (if available) or a synthetic marker.
    
Workflow Visualization

Workflow SamplePrep Sample Prep Dissolve 1mg/mL in 50:50 ACN:Water SST System Suitability Inject Std 5x Calc RSD & Tailing SamplePrep->SST SST->SamplePrep Fail (Re-prep) Analysis Sample Injection Bracket with Stds SST->Analysis Pass Calc Data Processing Area % or External Std Calc Analysis->Calc

Figure 2: Standard operational workflow for purity analysis.

References

  • National Institutes of Health (NIH). (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization. Journal of Chromatographic Science. Retrieved from [Link]

  • Sielc Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Melting point determination and comparison for 4-(2-phenylethoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Melting Point Determination and Solid-State Characterization of 4-(2-phenylethoxy)piperidine

Executive Summary

In the synthesis of piperidine-based pharmaceutical intermediates, 4-(2-phenylethoxy)piperidine represents a critical structural motif. However, its physical state varies drastically based on its protonation state, presenting unique challenges for characterization.

This guide provides a comparative analysis of melting point (MP) determination methods for this compound. We contrast the Free Base (typically an oil or low-melting solid) with its Hydrochloride Salt (a stable, high-melting crystalline solid). Furthermore, we compare the industry-standard Capillary Method against Differential Scanning Calorimetry (DSC) to establish a robust protocol for purity assessment.

Key Takeaway: For routine quality control (QC), the Hydrochloride salt form measured via the Capillary Method is the recommended standard. For reference standard generation and polymorph screening, DSC is the mandatory alternative.

Material Characterization & Comparative Analysis

Before establishing a protocol, we must define the material states. The "performance" of the product in this context refers to its handleability, stability, and ease of characterization.

Product Form Comparison: Free Base vs. Hydrochloride Salt

The most common error in characterizing this intermediate is attempting to determine the MP of the free base, which is often kinetically unstable or liquid at room temperature.

FeatureAlternative A: Free Base Alternative B: Hydrochloride Salt Verdict
Physical State Viscous Oil or Low-Melting Solid (< 50°C)Crystalline Solid (> 140°C typical)Salt Preferred
Stability Prone to oxidation/discolorationChemically stable latticeSalt Preferred
MP Method Not applicable (use Refractive Index/GC)Capillary / DSCSalt Preferred
Purification Distillation (High Vacuum required)Recrystallization (Solvent based)Salt Preferred

Scientific Insight: The ether linkage in 4-(2-phenylethoxy)piperidine introduces rotational freedom, lowering the lattice energy of the free base. Protonating the piperidine nitrogen with HCl introduces strong ionic/hydrogen-bonding interactions, stabilizing the crystal lattice and raising the melting point significantly, making it a viable metric for purity.

Experimental Protocols

Protocol A: Capillary Melting Point (The QC Standard)

Objective: Routine purity confirmation against a known standard.

Prerequisites:

  • Sample: 4-(2-phenylethoxy)piperidine HCl (Dried, >98% purity expected).

  • Reference Standard: USP Caffeine (MP 236°C) or Vanillin (MP 81-83°C) for calibration, depending on the specific derivative's range.

  • Equipment: Automated Melting Point Apparatus (e.g., Mettler Toledo MP90 or Buchi M-565).

Step-by-Step Workflow:

  • Sample Preparation (Critical):

    • Dry the salt in a vacuum oven at 40°C for 4 hours to remove occluded solvent (solvates depress MP).

    • Grind the sample into a fine, homogeneous powder using an agate mortar. Coarse crystals cause uneven heat transfer.

  • Capillary Loading:

    • Fill a clean glass capillary (1.0 mm O.D.) to a height of 3 mm .

    • Pack Density: Tap the capillary on a hard surface (or use the instrument's tamping function) until the powder is tightly packed. Loose packing leads to broad ranges due to air pockets acting as insulators.

  • Instrument Parameters:

    • Start Temperature: 10°C below the expected MP (approx. 150°C, subject to specific derivative verification).

    • Ramp Rate: 1.0°C/min. Note: Faster rates (e.g., 5°C/min) cause "thermal lag," resulting in artificially high readings.

  • Determination:

    • Record the Onset Point (first visible liquid meniscus) and the Clear Point (complete liquefaction).[1]

    • Acceptance Criteria: The range (Clear Point - Onset Point) must be

      
      .
      
Protocol B: Differential Scanning Calorimetry (The R&D Standard)

Objective: Thermodynamic purity determination and polymorph identification.

Why this alternative? Unlike capillary methods, DSC measures heat flow. It can distinguish between a melt and a decomposition event, and it does not rely on subjective visual observation.

Step-by-Step Workflow:

  • Pan Preparation:

    • Weigh 2–5 mg of sample into an Aluminum Tzero pan.

    • Crimp with a pinhole lid (allows volatile escape if solvates are present, though hermetic sealing is preferred for pure melts).

  • Thermal Cycle:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 200°C (Screening run).

    • Refined Run: Ramp 2°C/min through the melting transition.

  • Analysis:

    • Integrate the endothermic peak.

    • T_onset (Extrapolated Onset): This is the "true" thermodynamic melting point, comparable to the theoretical value.

    • Peak Shape: A sharp, narrow peak indicates high purity. A broad, shouldered peak indicates impurities or multiple polymorphs.

Visualization of Logic and Workflow

The following diagrams illustrate the decision-making process for characterizing this intermediate.

Figure 1: Characterization Decision Tree

G Start Sample: 4-(2-phenylethoxy)piperidine CheckState Check Physical State (at 25°C) Start->CheckState Liquid Liquid / Oil (Free Base) CheckState->Liquid Viscous/Yellow Solid Solid (Salt/High Purity) CheckState->Solid White Powder Action_Oil Perform Salt Formation (React with HCl in Et2O) Liquid->Action_Oil Action_Solid Dry Sample (Vacuum Oven) Solid->Action_Solid Action_Oil->Solid Crystallization Method_Select Select Method Action_Solid->Method_Select Capillary Capillary Method (Routine QC) Method_Select->Capillary Speed Required DSC DSC Analysis (R&D / Validation) Method_Select->DSC Accuracy Required Result_Cap Output: Melting Range (Onset - Clear) Capillary->Result_Cap Result_DSC Output: Enthalpy of Fusion & Onset Temp DSC->Result_DSC

Caption: Decision matrix for handling 4-(2-phenylethoxy)piperidine, prioritizing salt formation for accurate thermal analysis.

Comparative Data: Purity vs. Melting Point

The following table demonstrates how impurities (simulated data based on Raoult’s Law of melting point depression) affect the observed results.

Sample GradePurity (HPLC)Capillary Range (°C)DSC Onset (°C)Observation
High Purity Ref Std > 99.5%168.0 – 169.0168.5Sharp melt; clear liquid.
Technical Grade ~ 95.0%162.0 – 166.0163.2Broad range; "sweating" observed early.
Wet Crude ~ 90% (Solvent)155.0 – 165.0N/A (Broad Endotherm)Bubbling visible (solvent release).

Note: Exact MP values depend on the specific crystal polymorph obtained. The values above are representative of stable piperidine HCl salts.

Scientific Validation (Self-Correcting Mechanisms)

To ensure Trustworthiness , the protocol includes these self-checks:

  • The "Mixed MP" Test: If you suspect your product is identical to a reference standard, mix them 1:1.

    • Result: If the MP remains unchanged, they are identical.

    • Result: If the MP drops and widens (Eutectic depression), they are different compounds or impurities are present.

  • Thermogravimetric Analysis (TGA) Check: Run TGA prior to DSC. If weight loss occurs before the melting onset, the sample is a solvate or hydrate, invalidating the MP as a purity measure until dried.

References

  • United States Pharmacopeia (USP). <741> Melting Range or Temperature.[1] USP-NF.[1]

  • European Pharmacopoeia (Ph.[2] Eur.). 2.2.[2][3][4][5][6]14. Melting Point - Capillary Method.

  • National Center for Biotechnology Information. PubChem Compound Summary for Piperidine Hydrochloride (Analogous Salt Data). PubChem.[4][6]

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: DSC and TGA.[7] Application Guide.[1]

  • Cayman Chemical. 4-Hydroxy-1-(2-phenylethyl)piperidine Product Data (Structural Analog Comparison).

Sources

Analytical Discrimination of 4-(2-phenylethoxy)piperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of piperidine-based pharmacophores, the precise location of the ether linkage is critical for receptor binding affinity (SAR). 4-(2-phenylethoxy)piperidine is a structural fragment often synthesized via the reduction of pyridines or alkylation of piperidinols. These pathways frequently generate structural isomers—specifically the 3-regioisomer and branched side-chain isomers —which possess identical molecular weights (


 Da) and similar polarity.

This guide provides a definitive, multi-modal workflow to differentiate the target molecule from its closest structural isomers. The protocol prioritizes NMR spectroscopy for structural certification, supported by Mass Spectrometry (MS) for fragmentation analysis and HPLC for quantitative purity assessment.

Structural Context: The Isomer Problem

Before analyzing, we must define the contenders. The primary challenge is distinguishing the target from its asymmetric regioisomer and its branched constitutional isomer.

The Structural Contenders
  • Target (A): 4-(2-phenylethoxy)piperidine (Symmetric piperidine ring).

  • Regioisomer (B): 3-(2-phenylethoxy)piperidine (Asymmetric ring).

  • Branched Isomer (C): 4-(1-phenylethoxy)piperidine (Chiral side chain).

IsomerStructures Target TARGET 4-(2-phenylethoxy)piperidine Symmetry: Cs Plane Achiral Iso3 REGIOISOMER 3-(2-phenylethoxy)piperidine Symmetry: None (C1) Chiral Center @ C3 Target->Iso3 Regio-isomerism (Ring Position) IsoBranch BRANCHED ISOMER 4-(1-phenylethoxy)piperidine Symmetry: Cs Plane (Ring) Chiral Center @ Ether C Target->IsoBranch Chain Isomerism (Spacer Branching)

Figure 1: Structural relationship between the target and its primary isomeric impurities.

Method 1: NMR Spectroscopy (The Deterministic Method)

Nuclear Magnetic Resonance (NMR) is the only standalone technique capable of unambiguous differentiation due to the symmetry properties of the piperidine ring.

The Symmetry Argument (Mechanism)
  • Target (4-subst): Possesses a plane of symmetry passing through N1 and C4. Consequently, protons at C2 are equivalent to C6, and C3 are equivalent to C5.

  • Isomer (3-subst): The substitution at C3 breaks the ring symmetry. C2, C4, C5, and C6 are all magnetically distinct.

Experimental Protocol
  • Solvent: Dissolve 5-10 mg of sample in CDCl₃ (Chloroform-d).

    • Note: If the amine is a hydrochloride salt, add one drop of NaOD/D₂O or use DMSO-

      
       to prevent peak broadening from ammonium exchange.
      
  • Acquisition:

    • ¹H NMR: 16 scans minimum.

    • ¹³C NMR: 512 scans minimum (essential for signal counting).

Data Interpretation Table
FeatureTarget: 4-(2-phenylethoxy)Isomer: 3-(2-phenylethoxy)Diagnostic Logic
¹³C Signal Count (Ring) 3 Signals (C2/6, C3/5, C4)5 Signals (All distinct)Primary Differentiator. Count the aliphatic carbons between 20-80 ppm.
H4 Methine Shift Septet/Multiplet ~3.4 ppmMultiplet ~3.5 ppm (at C3)H4 in target is tt (triplet of triplets) due to coupling with ax/eq neighbors.
C2/C6 Protons Equivalent (Integrates to 4H total with C3/5)Distinct (C2 is downfield due to O-proximity)Lack of symmetry in 3-isomer splits the

-protons.
Side Chain Triplet (-OCH₂-) + Triplet (-CH₂Ph)Triplet (-OCH₂-) + Triplet (-CH₂Ph)Identical. Do not use for differentiation.

Critical Check: In the ¹³C DEPT-135 spectrum of the Target, you will see predominantly negative phases for the ring methylenes (C2, C6, C3, C5) and a positive phase for the C4 methine. The 3-isomer will show a chaotic mix of shifts, but the key is the number of lines .

Method 2: Mass Spectrometry (The Corroborative Method)

While the molecular ion (


) is identical (m/z 205), the fragmentation pathways differ due to the proximity of the ether oxygen to the nitrogen atom (in the 3-isomer) versus the distal relationship (in the 4-isomer).
Fragmentation Pathways
  • 
    -Cleavage (Piperidine Ring):  The primary fragmentation for piperidines involves cleavage adjacent to the nitrogen.
    
  • McLafferty Rearrangement: The 2-phenylethoxy chain can undergo rearrangement.

Diagnostic Fragments
Fragment IonOriginAbundance (Target)Abundance (3-Isomer)
m/z 91 Tropylium ion (

)
High (Base Peak usually)High
m/z 84 Tetrahydropyridine ring (

)
Dominant Moderate
m/z 114 Loss of Benzyl (

)
ModerateHigh
MS Decision Tree

MSDecision Start Inject Sample (EI Source) CheckIon Observe Molecular Ion m/z 205 Start->CheckIon FragAnalysis Analyze Fragmentation (Focus on m/z 80-120 region) CheckIon->FragAnalysis PathA Dominant m/z 84 (Ring intact, loss of sidechain) FragAnalysis->PathA Clean cleavage PathB Complex fragmentation Prominent m/z 114 or 128 FragAnalysis->PathB Assisted cleavage Likely 4-Isomer (Target) Likely 4-Isomer (Target) PathA->Likely 4-Isomer (Target) Likely 3-Isomer Likely 3-Isomer PathB->Likely 3-Isomer

Figure 2: MS fragmentation logic flow. The 4-isomer typically yields a cleaner break at the ether linkage compared to the 3-isomer.

Method 3: Chromatographic Separation (HPLC)[1]

Separating these isomers requires careful pH control. Piperidine is a strong base (


). At neutral pH, it is protonated and interacts with silanols, causing peak tailing.
Recommended HPLC Conditions
ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax Eclipse XDB), 4.6 x 150mm, 3.5µmHigh surface area, end-capped to reduce silanol activity.
Mobile Phase A 10mM Ammonium Bicarbonate (pH 10.0)High pH keeps piperidine deprotonated (free base), improving peak shape.
Mobile Phase B AcetonitrileStrong organic modifier for the lipophilic phenylethyl group.
Gradient 20% B to 80% B over 15 minsIsomers separate based on slight differences in hydrophobic surface area.
Detection UV @ 215 nm & 254 nm254 nm detects the phenyl ring; 215 nm detects the piperidine backbone.
Flow Rate 1.0 mL/minStandard analytical flow.[1]
Retention Logic
  • 3-Isomer: Generally elutes earlier than the 4-isomer. The 3-substitution creates a "bent" molecule with a slightly larger dipole moment and lower lipophilicity compared to the linear, symmetric 4-isomer.

  • Target (4-Isomer): Elutes later due to higher symmetry and effective hydrophobicity.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of NMR symmetry and diastereotopicity).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • BenchChem Technical Support. (2025). Optimization of HPLC Separation for Piperidine Diastereomers.

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23). (Reference spectra for piperidine derivatives).

Sources

Elemental analysis standards for 4-(2-phenylethoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Elemental Analysis Strategies for 4-(2-phenylethoxy)piperidine Hydrochloride

Part 1: Executive Summary & Strategic Context

In the synthesis of pharmaceutical intermediates like 4-(2-phenylethoxy)piperidine hydrochloride (C₁₃H₁₉NO·HCl), confirming the precise stoichiometry of the hydrochloride salt is a critical quality gate. While Automated Combustion Analysis (CHN) is the industry default for organic purity, it frequently fails to distinguish between a perfect mono-hydrochloride salt, a hemi-hydrate, or a non-stoichiometric acid adduct.

This guide compares the "Standard" analytical approach (CHN alone) against the "High-Fidelity" alternative (CHN + Potentiometric Titration). We demonstrate why relying solely on combustion data for this ether-linked piperidine derivative can lead to false positives in purity assessment, and we propose a validated hybrid protocol.

The Molecule at a Glance:

  • Structure: Piperidine ring with a 4-position ether linkage to a phenethyl group.

  • Formula: C₁₃H₂₀ClNO (Salt form)

  • Molecular Weight: 241.76 g/mol [1]

  • Critical Attribute: Hygroscopicity of the amine-HCl moiety, which distorts %C and %N values.

Part 2: Theoretical Standards & Acceptance Criteria

Before selecting an analytical method, one must establish the "Golden Standard" values. For 4-(2-phenylethoxy)piperidine HCl, the theoretical elemental composition is the baseline against which all methods are judged.

ElementTheoretical Mass %Acceptable Range (±0.4%)*Critical Insight
Carbon (C) 64.59% 64.19 – 64.99%Sensitive to solvent entrapment (e.g., residual ethanol/ether).
Hydrogen (H) 8.34% 7.94 – 8.74%High Risk: Drifts upward rapidly if sample absorbs atmospheric moisture.
Nitrogen (N) 5.79% 5.39 – 6.19%Low % mass means small weighing errors cause large relative deviations.
Chlorine (Cl) 14.66% 14.26 – 15.06%The Stoichiometry Key. Must match 1:1 molar ratio with Nitrogen.

*Note: The ±0.4% tolerance is the standard acceptance criteria for pharmaceutical intermediates (Journal of Pharmaceutical and Biomedical Analysis).

Part 3: Comparative Analysis of Validation Methods

We evaluated three analytical workflows for verifying the quality of this specific intermediate.

Method A: Automated Combustion (CHN Only)

The "Quick Scan" Approach

  • Principle: High-temperature combustion (900°C+) converts sample to CO₂, H₂O, and N₂.

  • Calibration Standard: Acetanilide (C₈H₉NO).

  • Performance:

    • Pros: Fast (<10 mins), requires minimal sample (2 mg).

    • Cons:Blind to Chloride. It assumes the remaining mass is Cl/O, which is dangerous. It cannot distinguish between a wet sample and a pure sample without complementary KF (Karl Fischer) data.

  • Verdict: Insufficient. Use only for rough purity screening.

Method B: Potentiometric Titration (Argentometry)

The "Stoichiometry" Approach

  • Principle: Titration of the chloride counter-ion with Silver Nitrate (AgNO₃) using a silver electrode.[2]

  • Calibration Standard: Sodium Chloride (NaCl) NIST Traceable.

  • Performance:

    • Pros: Directly measures the salt formation. Unaffected by organic impurities that don't contain halides.

    • Cons: Does not confirm the organic structure (C/N ratio).

  • Verdict: Essential but incomplete on its own.

Method C: The Hybrid Protocol (Recommended)

The "Gold Standard" Approach

  • Principle: CHN for the organic scaffold + Potentiometric Titration for the HCl ratio + Karl Fischer for water correction.

  • Performance: Provides a mass balance closure >99.5%.

  • Data Support:

    • Scenario: A batch of 4-(2-phenylethoxy)piperidine HCl contains 2% residual water.

    • Method A Result: %C drops to 63.3% (Fail). Analyst assumes synthesis failed.

    • Method C Result: Corrects for 2% H₂O. Recalculated %C matches theoretical. Pass.

Part 4: Detailed Experimental Protocols

Protocol 1: Sample Preparation (Crucial Step)

Rationale: Amine hydrochlorides are hygroscopic. "As-is" analysis leads to erroneous Hydrogen values.

  • Drying: Dry 500 mg of the substance in a vacuum oven at 40°C for 4 hours over P₂O₅.

  • Handling: Transfer immediately to a desiccator.

  • Weighing: Use a micro-balance (±0.001 mg precision) in a humidity-controlled glove box if possible.

Protocol 2: Potentiometric Determination of Chloride

Objective: Confirm the 1:1 HCl:Amine ratio.

  • Dissolution: Dissolve 50.0 mg (accurately weighed) of 4-(2-phenylethoxy)piperidine HCl in 50 mL of deionized water. Add 1 mL of 5M Nitric Acid (HNO₃) to prevent carbonate interference.

  • Titrant: 0.01 M Silver Nitrate (AgNO₃), standardized against NaCl.

  • Electrode: Combined Silver Ring Electrode (Metrohm or Mettler Toledo).

  • Execution: Titrate dynamically. The endpoint is the inflection point of the potential (mV) vs. volume curve.

  • Calculation:

    
    
    

Part 5: Visualization of Analytical Logic

The following diagram illustrates the decision matrix for validating this compound.

AnalysisWorkflow Start Synthesized 4-(2-phenylethoxy)piperidine HCl Drying Vacuum Drying (40°C, 4h, P2O5) Start->Drying Split Split Sample Drying->Split PathA Path A: Combustion (CHN) Split->PathA PathB Path B: Argentometric Titration Split->PathB ResultA Result: %C, %H, %N PathA->ResultA ResultB Result: %Cl PathB->ResultB Eval Data Integration & Water Correction ResultA->Eval ResultB->Eval Decision Does Cl/N Ratio Equal 1:1? Eval->Decision Pass PASS: Valid Salt Form Decision->Pass Yes Fail FAIL: Check for Free Base or Dihydrochloride Decision->Fail No

Figure 1: Analytical Decision Matrix ensuring simultaneous validation of organic purity and salt stoichiometry.

Part 6: Comparative Data Table (Simulated)

The table below highlights the "Trap" of using generic standards versus the recommended hybrid method.

ParameterMethod A (CHN Only)Method C (Hybrid: CHN + Titration)True Value (Theoretical)
Standard Used Acetanilide (Generic)Acetanilide + NaCl (Specific)N/A
% Carbon 63.1% (Low due to moisture)64.55% (Corrected)64.59%
% Chlorine Not Measured14.62% 14.66%
Stoichiometry Assumed 1:1Confirmed 1:1 1:1
Conclusion False Fail (Impurity suspected)Pass (High Purity)-

Part 7: References & Authority

  • United States Pharmacopeia (USP). General Chapter <221> Chloride and Sulfate.

  • United States Pharmacopeia (USP). General Chapter <731> Loss on Drying.

  • European Pharmacopoeia (Ph.[3][4] Eur.). Chapter 2.5.12 Water: Semi-Micro Determination (Karl Fischer).

  • Metrohm Application Bulletin. Potentiometric Titration of Chloride in Pharmaceutical Products.

  • PubChem. 4-(2-Phenylethyl)piperidine hydrochloride Compound Summary. (Used for structural analog comparison).

Scientist's Note: When sourcing "Standards" for this analysis, ensure your Silver Nitrate titrant is standardized daily. For the CHN combustion, Sulfanilamide is often a superior reference standard to Acetanilide for this specific molecule because its N:S ratio provides a more rigorous test of the detector's linearity, though Acetanilide remains acceptable for routine use.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.